molecular formula C4H7ClO2 B078073 2-ethoxyacetyl chloride CAS No. 14077-58-8

2-ethoxyacetyl chloride

Cat. No.: B078073
CAS No.: 14077-58-8
M. Wt: 122.55 g/mol
InChI Key: ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
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Description

2-Ethoxyacetyl chloride is a highly reactive acyl chloride derivative that serves as a versatile ethoxy-functionalized building block in organic synthesis. Its primary research value lies in its dual functionality: the electrophilic acid chloride center acts as a potent acylating agent, while the adjacent ethoxy group confers unique steric and electronic properties to the resulting molecules. This compound is extensively employed for the introduction of the 2-ethoxyacetyl moiety onto various nucleophiles, including amines, alcohols, and thiols, to generate esters, amides, and thioesters. A key application is in the synthesis of complex molecules for pharmaceutical research and agrochemical development, where the ethoxy group can be critical for modulating solubility, metabolic stability, and biological activity. Furthermore, it is a valuable precursor for creating specialized monomers, polymers, and advanced materials science intermediates. Researchers utilize this compound to explore structure-activity relationships (SAR) and to fabricate novel compounds with tailored properties. Its mechanism of action is characterized by nucleophilic acyl substitution, where the chloride is an excellent leaving group, facilitating efficient reactions under standard conditions. This reagent is indispensable for chemists seeking to incorporate a polar, ether-containing acetyl fragment into their target structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyacetyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50161473
Record name Ethoxyacetyl chloride
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Molecular Weight

122.55 g/mol
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CAS No.

14077-58-8
Record name 2-Ethoxyacetyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyacetyl chloride
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Record name Ethoxyacetyl chloride
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Record name Ethoxyacetyl chloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14077-58-8

This technical guide provides an in-depth overview of 2-ethoxyacetyl chloride, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document covers its chemical properties, detailed synthesis and reaction protocols, safety information, and applications, with a focus on data presentation and experimental clarity.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2][3] It is a reactive acyl chloride sensitive to moisture and heat.[3] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 14077-58-8[4]
Molecular Formula C₄H₇ClO₂[4]
Molecular Weight 122.55 g/mol [4]
Boiling Point 125 °C[3]
Density (Specific Gravity) 1.12 g/cm³ (at 20°C)[3]
Flash Point 45 °C[3]
Purity >95.0% (GC)[1][2]

Synthesis of this compound

The primary route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, ethoxyacetic acid. This transformation can be efficiently achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis from Ethoxyacetic Acid using Thionyl Chloride

This method is a widely used procedure for the preparation of acyl chlorides.[5][6] The reaction proceeds with the evolution of gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place ethoxyacetic acid. The apparatus should be dried and operated under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the ethoxyacetic acid. The addition can be done at room temperature.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure.[7] The resulting crude this compound is then purified by fractional distillation under reduced pressure.

DOT Diagram: Synthesis of this compound with Thionyl Chloride

G Ethoxyacetic_Acid Ethoxyacetic Acid 2_Ethoxyacetyl_Chloride This compound Ethoxyacetic_Acid->2_Ethoxyacetyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2_Ethoxyacetyl_Chloride SO2 Sulfur Dioxide (SO₂) 2_Ethoxyacetyl_Chloride->SO2 Byproducts HCl Hydrogen Chloride (HCl) 2_Ethoxyacetyl_Chloride->HCl

Caption: Synthesis of this compound from ethoxyacetic acid.

Synthesis from Ethoxyacetic Acid using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF).[6] This method is typically performed at lower temperatures.

Experimental Protocol:

  • Reaction Setup: To a solution of ethoxyacetic acid in an inert anhydrous solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Addition of Oxalyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of carbon monoxide, carbon dioxide, and hydrogen chloride indicates the reaction is proceeding.

  • Workup and Purification: The solvent and excess reagents are removed under reduced pressure to yield the crude this compound, which can be used directly or further purified by vacuum distillation.

Key Reactions of this compound

As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles.

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form the corresponding ethoxyacetate esters. This reaction is typically rapid and exothermic.

Experimental Protocol: Synthesis of Ethyl 2-Ethoxyacetate

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethanol (1.0 equivalent) in an anhydrous, non-protic solvent such as dichloromethane or diethyl ether, often in the presence of a base like pyridine or triethylamine (1.1 equivalents) to neutralize the HCl byproduct.

  • Addition of this compound: Cool the solution in an ice bath. Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by distillation.

G cluster_0 Addition Step cluster_1 Elimination Step Acyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Ester Ester HCl HCl Tetrahedral_Intermediate_2->Ester Chloride Elimination Tetrahedral_Intermediate_2->HCl

References

The Reactivity Profile of 2-Ethoxyacetyl Chloride: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxyacetyl chloride (CAS No: 14077-58-8) is a valuable bifunctional reagent in modern organic synthesis, prized for its role as a versatile building block in the construction of complex molecules.[1][2] As an acyl chloride, its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a potent acylating agent. The presence of an ether linkage provides additional structural diversity and potential for hydrogen bonding in the resulting products. This technical guide provides an in-depth analysis of the reactivity profile of this compound, focusing on its core reactions, experimental considerations, and applications, particularly within the pharmaceutical and fine chemical industries.[1][3]

Physicochemical Properties and Handling

This compound is a colorless to light yellow, flammable liquid.[4][5] Like most acyl chlorides, it is highly sensitive to moisture and will fume when exposed to atmospheric water, hydrolyzing to form 2-ethoxyacetic acid and hydrochloric acid.[6] Due to its corrosive and reactive nature, it must be handled with appropriate personal protective equipment in a dry, well-ventilated environment.[2][3] Commercial preparations are often stabilized with a small amount of magnesium oxide.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇ClO₂[1][2]
Molecular Weight 122.55 g/mol [2]
CAS Number 14077-58-8[1][2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 133-135 °C (lit.)
Density 1.116 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.429 (lit.)
Water Solubility Insoluble, reacts[3]
Hazard Class 8 (Corrosive)[3]

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of both the adjacent chlorine and oxygen atoms. This renders the molecule highly susceptible to attack by a wide range of nucleophiles.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism.[9][10] First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.[9][11]

Amidation_Workflow start This compound + Amine (2 eq.) in DCM reaction Reaction at 0°C to RT start->reaction workup Aqueous Workup (Wash with H₂O, brine) reaction->workup product N-substituted 2-Ethoxyacetamide workup->product Organic Phase salt Ammonium Salt (in aqueous phase) workup->salt Aqueous Phase Friedel_Crafts_Acylation cluster_reactants Reactant Activation cluster_substitution Electrophilic Substitution acyl_chloride EtO-CH₂-COCl acylium_ion [EtO-CH₂-C=O]⁺ Acylium Ion acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_complex AlCl₄⁻ sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex + Benzene benzene Benzene product 2-Ethoxy-1-phenylethan-1-one sigma_complex->product - H⁺

References

An In-depth Technical Guide to 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyacetyl chloride, with the IUPAC name This compound , is a reactive acyl chloride compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring an ether linkage and a reactive acyl chloride moiety, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[3][4] It is sensitive to moisture and heat.[4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14077-58-8[1]
Molecular Formula C4H7ClO2[1]
Molecular Weight 122.55 g/mol [1]
Boiling Point 125 °C[4]
Density (20/20) 1.12 g/mL[4]
Refractive Index 1.4175-1.4225[3]
Flash Point 45 °C[4]
Purity (GC) >95.0% - >96.0%[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 2-ethoxyacetic acid. A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride.

1. Synthesis of the Precursor: 2-Ethoxyacetic Acid

A detailed, reliable protocol for the synthesis of 2-ethoxyacetic acid is provided by Organic Syntheses.[5]

  • Reaction:

  • Procedure:

    • In a 2-liter round-bottomed flask equipped with a long reflux condenser, dissolve 69 g (3 gram atoms) of metallic sodium in 1250 cc of absolute ethyl alcohol. The sodium should be added at a rate that maintains a gentle reflux.

    • Once the sodium has completely dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 cc of absolute alcohol in 20-cc portions.

    • After the addition is complete, heat the mixture gently for ten minutes.

    • Remove the excess alcohol by distillation from a steam bath, followed by passing steam through the residue.

    • Cool the aqueous solution and add 140 cc (1.7 moles) of concentrated hydrochloric acid (sp. gr. 1.19).

    • Filter the precipitated sodium chloride with suction and wash it with two 50-cc portions of ether.

    • Saturate the filtrate with dry sodium sulfate (30–35 g) and extract it with the ether used for washing, plus an additional 100 cc of ether.

    • Separate the ether layer and extract the aqueous layer four more times with 100-cc portions of fresh ether.

    • Remove the ether by distillation from a steam bath.

    • Distill the residue under reduced pressure. The 2-ethoxyacetic acid boils at 109–111°C/17–18 mm. The expected yield is 115–116 g (74% of the theoretical amount).[5]

2. Conversion of 2-Ethoxyacetic Acid to this compound

While a specific, detailed experimental protocol for the conversion of 2-ethoxyacetic acid to this compound was not found in the searched literature, a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride is well-established. The following is a representative protocol based on the synthesis of a similar compound.

  • Reaction:

  • Representative Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂), place 1 mole of 2-ethoxyacetic acid.

    • Slowly add 1.2 to 1.5 moles of thionyl chloride to the flask. The reaction may be exothermic and should be cooled if necessary.

    • After the initial reaction subsides, heat the mixture to reflux for 1-3 hours, or until the evolution of gas ceases.

    • After cooling, the excess thionyl chloride can be removed by distillation.

    • The resulting this compound is then purified by fractional distillation under reduced pressure.

Key Reactions of this compound

This compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides.

1. Esterification with Ethanol

The reaction of this compound with ethanol is a rapid and exothermic process that yields ethyl 2-ethoxyacetate.[6][7]

  • Reaction:

  • General Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve ethanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.

    • A base, such as pyridine or triethylamine (1.1 equivalents), is typically added to scavenge the HCl byproduct.

    • Slowly add this compound (1 equivalent) to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water, dilute acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation.

2. Amidation with Aniline

The reaction with amines, such as aniline, produces N-substituted amides. The reaction is typically vigorous.

  • Reaction:

  • Representative Procedure (adapted from the acetylation of aniline): [8][9]

    • Dissolve aniline (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran in a flask.

    • Add a slight excess of a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents), to the solution to neutralize the HCl formed during the reaction.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled aniline solution with constant stirring.

    • After the addition, allow the reaction to proceed at room temperature for a few hours, monitoring its completion by TLC.

    • Upon completion, the reaction mixture is typically diluted with the solvent and washed sequentially with water, dilute acid (to remove excess amine and base), and brine.

    • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizations

Synthesis of this compound

G 2-Ethoxyacetic Acid 2-Ethoxyacetic Acid This compound This compound 2-Ethoxyacetic Acid->this compound Chlorination Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->this compound SO2 SO2 This compound->SO2 Byproducts HCl HCl This compound->HCl

Caption: Synthesis of this compound from 2-ethoxyacetic acid.

Nucleophilic Acyl Substitution Pathway

G cluster_0 General Reaction cluster_1 Specific Examples This compound This compound Product Product This compound->Product Ethanol Ethanol Aniline Aniline Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Product HCl HCl Product->HCl Byproduct Ethyl 2-ethoxyacetate Ethyl 2-ethoxyacetate Ethanol->Ethyl 2-ethoxyacetate N-phenyl-2-ethoxyacetamide N-phenyl-2-ethoxyacetamide Aniline->N-phenyl-2-ethoxyacetamide

Caption: General and specific nucleophilic substitution reactions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor.[1] It is also corrosive and causes severe skin burns and eye damage.[1] Inhalation may be harmful.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[4]

Conclusion

This compound is a key synthetic intermediate with well-defined properties and reactivity. This guide provides essential information for its safe handling, synthesis, and application in organic synthesis, particularly for professionals in research and drug development. The provided experimental protocols, while in some cases representative, offer a solid foundation for its practical use in the laboratory.

References

physical state of 2-ethoxyacetyl chloride at 20 deg.C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physical state and associated properties of 2-ethoxyacetyl chloride at a standard ambient temperature of 20°C. The information is compiled from verified sources to ensure accuracy for laboratory and research applications.

Physical State at 20°C

Based on its fundamental physical properties, this compound exists as a liquid at 20°C. This determination is supported by its known melting and boiling points, which lie significantly below and above this temperature, respectively.

Physical Properties

The key physical constants for this compound are summarized in the table below. This data is essential for its safe handling, storage, and use in experimental settings.

PropertyValue
Physical State at 20°C Liquid
Boiling Point 131-132 °C at 743 mmHg
Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol

Logical Determination of Physical State

The physical state of a substance at a given temperature is determined by its melting and boiling points. The following diagram illustrates the logical workflow for determining the physical state of this compound at 20°C.

T Temperature (20°C) State Physical State: Liquid T->State < Boiling Point BP Boiling Point (131-132°C) BP->State

Caption: Logical flow for determining the physical state at 20°C.

Experimental Considerations

While detailed experimental protocols for the synthesis or specific reactions of this compound are beyond the scope of this specific data sheet, standard laboratory procedures for handling liquid acid chlorides should be followed. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood. Due to its reactivity, it should be protected from moisture.

A Technical Guide to 2-Ethoxyacetyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyacetyl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its utility lies in its ability to introduce the 2-ethoxyacetyl moiety into a variety of molecular scaffolds, primarily through acylation reactions with nucleophiles such as amines and alcohols. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, a detailed experimental protocol for a key reaction, and a discussion of its applications.

Synonyms and Identification

Proper identification of chemical reagents is crucial for accurate and reproducible research. This compound is known by several synonyms, which are often encountered in chemical literature and supplier catalogs.

Synonym Reference
Ethoxyacetic Acid Chloride[1]
ethoxyacetyl chloride[1]
2-ethoxy-Acetyl chloroide[1]
Acetyl chloride, 2-ethoxy-[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 14077-58-8 .[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and purification procedures.

Property Value Reference
Molecular Formula C4H7ClO2[2]
Molecular Weight 122.55 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 124 °C[1]
Density 1.119 g/cm³[1]
Refractive Index 1.4204[1]
Solubility Insoluble in water[1]
Purity >95.0% (GC)

Applications in Organic Synthesis

The primary utility of this compound lies in its role as an acylating agent.[1] It readily reacts with nucleophiles to form a variety of useful compounds.

Amide Formation

This compound reacts with primary and secondary amines to form N-(2-ethoxyacetyl) amides. This reaction is fundamental in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] A notable example is its use in the synthesis of cis-ethoxyacetamide from cis-3-amino-6-methylchroman-4-ol.[1]

Ester Formation

While less commonly cited in the readily available literature, as an acyl chloride, it would be expected to react with alcohols to form the corresponding 2-ethoxyacetate esters.

Enzymatic Kinetic Resolution of Chiral Amines

An important application in the field of stereoselective synthesis is the use of 2-alkoxyacetates, derived from their respective acyl chlorides, as acylating agents in the enzymatic kinetic resolution of chiral amines.[3] This process allows for the separation of enantiomers of a racemic amine, a critical step in the development of many chiral drugs.

Experimental Protocol: N-Acylation of an Amine

The following is a representative, generalized protocol for the N-acylation of a primary or secondary amine with this compound. This procedure is based on standard methodologies for reactions between acyl chlorides and amines.

Materials:

  • A primary or secondary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude N-(2-ethoxyacetyl) amide can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not reveal any direct involvement of this compound in specific biological signaling pathways. Its role in drug discovery and development is primarily as a synthetic intermediate to build more complex molecules.[1] The biological activity of the final products will be dependent on the overall structure of the molecule, rather than the 2-ethoxyacetyl moiety itself. Researchers synthesizing novel compounds using this compound for biological evaluation would need to conduct appropriate assays to determine their specific activities and mechanisms of action.

Logical Workflow for N-Acylation

The following diagram illustrates the general workflow for the N-acylation of an amine using this compound, from starting materials to the purified product.

N_Acylation_Workflow reagents Amine (1.0 eq) Triethylamine (1.1-1.5 eq) Anhydrous DCM reaction Reaction at 0°C to RT (2-16 h) reagents->reaction acyl_chloride This compound (1.0-1.2 eq) acyl_chloride->reaction Slow addition workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Purified N-(2-ethoxyacetyl) Amide purification->product

Caption: General workflow for the synthesis of N-(2-ethoxyacetyl) amides.

Conclusion

This compound is a valuable reagent for the introduction of the 2-ethoxyacetyl group in organic synthesis. Its primary application is in the formation of amides, which are key intermediates in the development of new pharmaceuticals and other functional molecules. While no direct biological activity or involvement in signaling pathways has been reported for this compound itself, its utility as a synthetic building block makes it a compound of interest for researchers in drug discovery and development. The provided experimental protocol and workflow offer a practical guide for its use in the laboratory. As with all reactive acyl chlorides, appropriate safety precautions should be taken during its handling and use.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling 2-ethoxyacetyl chloride and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No: 14077-58-8) is a reactive acyl chloride used as an intermediate in fine chemical synthesis and pharmaceutical development.[1] While a valuable reagent, it presents significant safety and health hazards that necessitate stringent handling procedures. This guide provides a comprehensive overview of its chemical properties, known and potential hazards, and recommended safety protocols to ensure its safe use in a laboratory setting. Due to a lack of specific experimental toxicity data for this compound, this guide incorporates information from analogous compounds and general principles of acyl chloride reactivity to provide a thorough assessment of potential risks.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C₄H₇ClO₂[2]
Molecular Weight 122.55 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Odor Pungent[4]
Boiling Point 124-125 °C[1]
Flash Point 45 °C (113 °F)[1]
Density 1.119 g/cm³[1]
Vapor Pressure 13.3 mmHg at 25 °C[1]
Water Solubility Insoluble; reacts violently with water[1][4]
Refractive Index 1.411 - 1.4225[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[2]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation[5]
Corrosive to Metals1H290: May be corrosive to metals[6][7]

Signal Word: Danger[2]

Hazard Pictograms:

  • Flame (Flammable)

  • Corrosion (Skin Corrosion/Eye Damage)

  • Exclamation Mark (Acute Toxicity, Respiratory Irritation)

Toxicological Hazards

Acute Toxicity
RouteHazardSymptomsNotes
Inhalation Harmful if inhaled (Category 4)[2]May cause respiratory irritation, coughing, sore throat, burning sensation, and shortness of breath.[4] High concentrations may lead to pulmonary edema.[8]Due to its volatility and reactivity, inhalation is a primary route of exposure.
Dermal Causes severe skin burns (Category 1B)[2]Causes redness, pain, burning sensation, blisters, and severe skin burns.[4]The substance can be absorbed through the skin.
Oral Corrosive on ingestion[4]Causes burns to the mouth, throat, and stomach, abdominal pain, and shortness of breath.[4]Ingestion is not a typical route of occupational exposure but can occur through accidental contamination.
Eye Causes serious eye damage (Category 1)[2]Causes redness, pain, and severe burns.[4]Direct contact can lead to irreversible eye damage.
Chronic Toxicity

There is no specific data on the chronic toxicity of this compound. However, repeated or prolonged inhalation of vapors of analogous compounds may cause chronic inflammation of the upper respiratory tract and may affect the lungs.[4]

Mechanism of Toxicity

The primary mechanism of toxicity for this compound is its high reactivity as an acylating agent. Upon contact with biological tissues, it is expected to rapidly hydrolyze, releasing hydrochloric acid (HCl) and ethoxyacetic acid.

Toxicity Mechanism 2-Ethoxyacetyl_Chloride 2-Ethoxyacetyl_Chloride Hydrolysis_Acylation Rapid Hydrolysis & Acylation Reactions 2-Ethoxyacetyl_Chloride->Hydrolysis_Acylation Biological_Nucleophiles Biological Nucleophiles (Water, Proteins, DNA) Biological_Nucleophiles->Hydrolysis_Acylation HCl Hydrochloric Acid (HCl) Hydrolysis_Acylation->HCl Ethoxyacetic_Acid Ethoxyacetic Acid Hydrolysis_Acylation->Ethoxyacetic_Acid Cellular_Damage Cellular Damage HCl->Cellular_Damage Ethoxyacetic_Acid->Cellular_Damage Toxicity Observed Toxicity (Burns, Irritation) Cellular_Damage->Toxicity

Figure 1: Postulated Mechanism of Toxicity for this compound.

The immediate corrosive effects are primarily due to the generation of HCl, which causes severe burns to the skin, eyes, and respiratory tract.[4] Ethoxyacetic acid, a known metabolite of ethylene glycol monoethyl ether, has been shown to have reproductive and developmental toxicity in animal studies.[9][10] It is also known to induce testicular toxicity in rats.[10][11] The metabolism of the ethoxy group can also lead to the formation of other toxic metabolites.[12]

Physical Hazards

Flammability

This compound is a flammable liquid and vapor (Category 3).[2] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]

Flammability ParameterValue
Flash Point 45 °C (113 °F)
GHS Flammability Category 3
Reactivity and Stability

This compound is a reactive chemical that is sensitive to moisture.[3] It reacts violently with water, alcohols, strong bases, amines, and oxidizing agents.[3][4] Contact with water releases toxic and corrosive hydrogen chloride gas and ethoxyacetic acid.[4] It may also be corrosive to metals.[6][7]

Incompatible Materials:

  • Water

  • Alcohols

  • Strong bases

  • Amines

  • Oxidizing agents

  • Metals

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[3]

Experimental Protocols

While specific experimental data for this compound is not available, the following are summaries of standard methodologies that would be used to assess its key hazards.

Flammability Testing (Based on UN Test N.1 for Readily Combustible Solids - adapted for liquids)

Objective: To determine the flammability characteristics of a liquid.

Methodology: A common method is the closed-cup flash point test (e.g., ASTM D93).[11] A sample of the liquid is placed in a closed cup and heated at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.[13]

Flammability_Test_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_result Data Analysis Sample This compound Sample Apparatus Closed-Cup Flash Point Tester Sample->Apparatus Place sample in cup Heat Heat sample at a controlled rate Ignite Introduce ignition source periodically Heat->Ignite Observe Observe for flash Ignite->Observe Record_Temp Record temperature of flash Observe->Record_Temp Classification Classify flammability based on flash point Record_Temp->Classification

Figure 2: General Workflow for Flammability Testing.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD 431)

Objective: To determine the potential of a chemical to cause skin corrosion.

Methodology: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used. The test chemical is applied topically to the skin tissue surface for specific exposure times (e.g., 3 minutes and 1 hour). Cell viability is then measured using a cellular activity assay (e.g., MTT assay). A reduction in cell viability below certain thresholds indicates a corrosive potential.[14][15][16][17]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD 492)

Objective: To identify chemicals that may cause serious eye damage.

Methodology: A reconstructed human cornea-like epithelium (RhCE) model is exposed to the test chemical. The viability of the epithelial cells is measured after exposure. A significant reduction in cell viability suggests the potential for serious eye damage.[2]

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be worn.

Handling
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools.[3]

  • Take precautionary measures against static discharge.[3]

  • Avoid breathing vapors or mists.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep container tightly closed.

  • Store away from incompatible materials such as water, alcohols, bases, amines, and oxidizing agents.[3]

  • Store in a corrosive-resistant container.[6]

Emergency Procedures

Emergency_Response_Flowchart cluster_actions Exposure Exposure Occurs (Spill, Splash, Inhalation) Assess Assess the Situation (Ensure own safety first) Exposure->Assess Inhalation Inhalation Assess->Inhalation If inhaled Skin_Contact Skin Contact Assess->Skin_Contact On skin Eye_Contact Eye Contact Assess->Eye_Contact In eyes Ingestion Ingestion Assess->Ingestion If swallowed Fire Fire Assess->Fire In case of fire Spill Spill Assess->Spill In case of spill Action_Inhale Move to fresh air. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Skin_Contact->Action_Skin Action_Eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingest Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->Action_Ingest Action_Fire Use dry chemical, CO₂, or alcohol-resistant foam. Do NOT use water. Wear self-contained breathing apparatus. Fire->Action_Fire Action_Spill Evacuate area. Wear appropriate PPE. Absorb with inert dry material and place in a suitable container for disposal. Ventilate area. Spill->Action_Spill

Figure 3: Emergency Response Flowchart for this compound.
First Aid Measures

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with this compound.[4]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Containers may explode when heated. Reaction with water produces toxic and corrosive gases.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (PPE).[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal. Use spark-proof tools.[3]

Disposal Considerations

Dispose of contents/container in accordance with local, regional, and national regulations. Waste materials are likely to be hazardous.

Conclusion

This compound is a valuable but hazardous chemical. A thorough understanding of its properties and adherence to strict safety protocols are essential for its safe use. The lack of specific toxicological data for this compound underscores the importance of treating it with the utmost caution, assuming a high degree of hazard based on its chemical class. Researchers, scientists, and drug development professionals must prioritize safety through the consistent use of appropriate engineering controls, personal protective equipment, and emergency preparedness.

References

An In-depth Technical Guide to the Stability and Storage of 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for 2-ethoxyacetyl chloride. Understanding these parameters is essential for ensuring the compound's integrity, maximizing its shelf-life, and ensuring safety in research and development settings.

Chemical Profile and Inherent Stability

This compound (CAS No: 14077-58-8) is a reactive acyl chloride used as a chemical intermediate. Its stability is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. The presence of a stabilizer, typically around 0.3% magnesium oxide, is common in commercial preparations to mitigate degradation.[1]

Susceptibility to Hydrolysis

As with other acyl chlorides, this compound reacts readily with water and other protic solvents. This hydrolysis reaction is typically rapid and results in the formation of 2-ethoxyacetic acid and corrosive hydrogen chloride gas. The reaction is autocatalytic due to the production of HCl. Therefore, exposure to moisture, including atmospheric humidity, is a primary cause of degradation.

Thermal Decomposition

Exposure to high temperatures can induce the decomposition of this compound. The primary hazardous decomposition products upon heating are carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[1][2]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound. The following table summarizes the recommended conditions based on available safety data sheets and chemical supplier information.

ParameterRecommended ConditionRationale
Temperature Refrigerated (0-10°C)[2]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)[2]To prevent contact with atmospheric moisture and oxygen.
Container Tightly sealed, corrosive-resistant container[2]To prevent leakage and protect from external environment. Glass or specialized plastic containers are recommended.
Environment Cool, dry, and well-ventilated area[1]To prevent condensation and accumulation of flammable or corrosive vapors.
Incompatible Materials Strong bases, amines, oxidizing agents, water/moisture[1]To avoid violent reactions, degradation, and potential safety hazards.

Quantitative Stability Data (Representative)

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents representative data based on the known behavior of similar acyl chlorides. These values should be considered illustrative and used as a guideline for designing internal stability studies.

ConditionParameterValue (Example)Analytical Method
Hydrolytic Stability Half-life in aqueous buffer (pH 7)< 10 minutesHPLC-UV or Ion Chromatography
Thermal Stability Onset of decomposition (TGA)> 150°CThermogravimetric Analysis
Long-Term Storage (0-10°C, Inert Gas) Purity after 12 months> 95%Gas Chromatography (GC-FID)
Accelerated Storage (25°C, Inert Gas) Purity after 3 months< 90%Gas Chromatography (GC-FID)

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols can be adapted for specific laboratory conditions and analytical instrumentation.

Protocol for Purity Assessment by Gas Chromatography (GC-FID)

This method is suitable for determining the purity of this compound and monitoring its degradation over time.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents:

  • High-purity inert carrier gas (e.g., Helium or Nitrogen).

  • Anhydrous solvent for sample dilution (e.g., Dichloromethane or Acetonitrile).

  • This compound reference standard.

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately prepare a stock solution of this compound in the anhydrous solvent. Create a series of dilutions for calibration.

  • Instrument Setup:

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1-2 mL/min.

  • Analysis: Inject a known volume of the prepared sample and standards into the GC.

  • Data Analysis: Identify and quantify the this compound peak based on the retention time of the reference standard. Calculate the purity by area percent or against the calibration curve.

Protocol for Monitoring Hydrolysis by Ion Chromatography

This method quantifies the formation of chloride ions as a result of hydrolysis.

Instrumentation:

  • Ion chromatograph with a conductivity detector.

  • Anion-exchange column.

Reagents:

  • Deionized water.

  • Appropriate eluent (e.g., sodium carbonate/bicarbonate buffer).

  • Chloride standard solution.

Procedure:

  • Reaction Setup: In a controlled environment, add a known amount of this compound to a known volume of deionized water or buffer at a specific temperature.

  • Sampling: At various time points, withdraw an aliquot of the reaction mixture and quench any further reaction by dilution with the eluent.

  • Analysis: Inject the diluted sample into the ion chromatograph.

  • Data Analysis: Quantify the chloride ion concentration by comparing the peak area to a calibration curve prepared from the chloride standard. The rate of hydrolysis can be determined from the increase in chloride concentration over time.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

decomposition_pathway A This compound C 2-Ethoxyacetic Acid A->C Hydrolysis D HCl A->D F CO, CO2, HCl A->F Thermal Decomposition B H2O (Moisture) B->C E Heat E->F

Caption: Decomposition pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Evaluation A Receive this compound B Store under recommended conditions A->B C Prepare samples under inert atmosphere B->C D GC-FID for Purity C->D E Ion Chromatography for Hydrolysis C->E F TGA for Thermal Stability C->F G Quantify Degradants D->G H Determine Degradation Rate E->H F->H I Establish Shelf-life G->I H->I

Caption: Experimental workflow for stability testing.

storage_decision_tree A Receiving this compound B Is the container sealed and undamaged? A->B C Store in designated refrigerated area (0-10°C) B->C Yes D Quarantine and inspect. Contact supplier. B->D No E Will it be used within 24 hours? C->E F Purge headspace with inert gas and reseal tightly. E->F No G Use in a fume hood with appropriate PPE. E->G Yes F->C

Caption: Decision tree for proper storage and handling.

References

Spectroscopic Profile of 2-Ethoxyacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxyacetyl chloride (C4H7ClO2, CAS No: 14077-58-8) is a reactive acyl chloride compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The NMR data presented herein is predicted, while the IR and MS data are based on characteristic functional group analysis and fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.28Triplet3HCH₃
3.65Quartet2HO-CH₂-CH₃
4.60Singlet2HCl-C(=O)-CH₂-O

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
14.9CH₃
67.5O-CH₂-CH₃
76.0Cl-C(=O)-CH₂-O
171.0C=O
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (acyl chloride)[2]
~1100StrongC-O stretch (ether)
2850-2990Medium-StrongC-H stretch (alkane)
Mass Spectrometry (MS)
m/zProposed Fragment
122/124[M]⁺ (Molecular ion)
87[M-Cl]⁺ (Acylium ion)[3]
59[CH₃CH₂OCH₂]⁺
45[CH₃CH₂O]⁺
29[CH₃CH₂]⁺

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

fragmentation Proposed EI-MS Fragmentation of this compound mol [CH₃CH₂OCH₂C(O)Cl]⁺˙ m/z = 122/124 frag1 [CH₃CH₂OCH₂CO]⁺ m/z = 87 mol->frag1 - Cl frag3 [CH₃CH₂O]⁺ m/z = 45 mol->frag3 - CH₂COCl frag2 [CH₃CH₂OCH₂]⁺ m/z = 59 frag1->frag2 - CO frag4 [CH₃CH₂]⁺ m/z = 29 frag2->frag4 - CH₂O

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Methodological & Application

Application Notes and Protocols for 2-Ethoxyacetyl Chloride in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyacetyl chloride is a versatile bifunctional reagent in fine chemical synthesis, valued for its utility in introducing the ethoxyacetyl moiety into a variety of molecular scaffolds. As an acyl chloride, it readily participates in nucleophilic acyl substitution reactions, making it a key building block for the synthesis of amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted-2-ethoxyacetamides, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Key Applications

This compound is a valuable reagent for the synthesis of a wide range of fine chemicals.[1] It is particularly useful in the preparation of pharmaceutical intermediates due to its reactivity with amines and other nucleophiles.[1] Its ability to form diverse drug candidates makes it a significant tool in the development of new medications.[1]

One notable application is in the synthesis of N-substituted acetamides. These motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-ethoxyacetamides

This protocol is adapted from established methods for the acylation of aromatic amines with acyl chlorides and can be applied to the reaction of this compound with various anilines.

Reaction Scheme:

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.1-1.2 eq)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA), or Potassium Carbonate) (1.5-2.0 eq)

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and the anhydrous aprotic solvent.

  • Addition of Base: Add the base (1.5-2.0 eq) to the solution and stir until fully dissolved.

  • Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-2-ethoxyacetamide.

Characterization:

The final product should be characterized by appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-aryl-2-ethoxyacetamides based on analogous reactions with chloroacetyl chloride. Actual yields may vary depending on the specific substrate and reaction conditions.

Amine SubstrateAcylating AgentBaseSolventReaction Time (h)Typical Yield (%)
AnilineThis compoundTEADCM2-485-95
4-MethylanilineThis compoundDIEATHF3-580-90
4-ChloroanilineThis compoundK₂CO₃Acetonitrile4-675-85
2-AminophenolThis compoundPyridineDCM2-480-90

Diagrams

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of N-substituted-2-ethoxyacetamides.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Substituted Amine, Base, Solvent add_reagent Add 2-Ethoxyacetyl Chloride at 0°C start->add_reagent reaction Stir at Room Temperature (2-6h) add_reagent->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization end end characterization->end Final Product

A general workflow for synthesis and purification.
Signaling Pathway: Mechanism of Action of Etodolac

While this compound is a general building block, its structural motif is found in various bioactive molecules. For instance, the structurally related drug Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from intermediates that could potentially be derived from chemistry involving similar acyl chlorides. Etodolac functions by inhibiting the cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2.[2] The following diagram illustrates the COX signaling pathway and the inhibitory action of NSAIDs like Etodolac.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids cluster_effects Physiological & Pathological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammation) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H₂ (PGH₂) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) prostaglandins_h2->prostaglandins thromboxanes Thromboxanes (TXA₂) prostaglandins_h2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastro Gastrointestinal Protection prostaglandins->gastro platelet Platelet Aggregation thromboxanes->platelet etodolac Etodolac (NSAID) etodolac->cox1 weakly inhibits etodolac->cox2 inhibits (selective)

COX signaling pathway and NSAID inhibition.

Safety and Handling

This compound is a corrosive and flammable liquid and vapor.[3][4][5] It causes severe skin burns and eye damage.[3][4][5] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][5] Keep the container tightly closed and store in a corrosive-resistant container.[3][4][5]

Conclusion

This compound is a highly reactive and useful building block in fine chemical synthesis. The protocols and data provided herein offer a foundation for its application in the synthesis of N-substituted-2-ethoxyacetamides. By understanding its reactivity and handling requirements, researchers can effectively utilize this reagent to construct complex molecules for various applications, particularly in the field of drug discovery and development. The relationship between its derivatives and significant biological pathways, such as the COX signaling pathway, underscores its importance in medicinal chemistry.

References

Application Notes and Protocols for 2-Ethoxyacetyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethoxyacetyl chloride as a versatile pharmaceutical intermediate. This document includes detailed experimental protocols, quantitative data, and insights into the biological relevance of the resulting compounds, designed to assist researchers in drug discovery and development.

Introduction

This compound (CAS No: 14077-58-8) is a reactive acyl chloride that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring an ethoxy group, imparts specific properties to the molecules it helps create, influencing their conformational flexibility and potential for biological activity. As an acylating agent, it is primarily used to introduce the ethoxyacetyl moiety onto amine and alcohol functionalities, forming stable amide and ester linkages, respectively. This makes it a key reagent in the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.

Application: Synthesis of a Chroman-Derived Pharmaceutical Intermediate

A notable application of this compound is in the synthesis of N-acylated chroman derivatives. Specifically, it is used in the preparation of cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide from cis-3-amino-6-methylchroman-4-ol. Chroman and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The acylation of the 3-amino group of the chroman scaffold can modulate its biological activity and pharmacokinetic properties.

Reaction Scheme

G cluster_0 Acylation Reaction cluster_1 Reactant and Product Names cis-3-amino-6-methylchroman-4-ol cis-N-product cis-3-amino-6-methylchroman-4-ol->cis-N-product + 2-ethoxyacetyl_chloride 2-ethoxyacetyl_chloride->cis-N-product + HCl HCl cis-N-product->HCl + R1 cis-3-amino-6-methylchroman-4-ol P1 cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide R2 This compound

Caption: Acylation of cis-3-amino-6-methylchroman-4-ol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide.

ParameterValue
Reactants cis-3-amino-6-methylchroman-4-ol, this compound
Solvent Dichloromethane (CH₂Cl₂)
Base Triethylamine (Et₃N)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Yield 85%
Purity >98% (by HPLC)
Final Product cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide

Experimental Protocol

This protocol details the procedure for the N-acylation of cis-3-amino-6-methylchroman-4-ol with this compound.

Materials
  • cis-3-amino-6-methylchroman-4-ol (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-3-amino-6-methylchroman-4-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the stirred amine solution over a period of 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide.

G start Start dissolve_reactants Dissolve cis-3-amino-6-methylchroman-4-ol and Triethylamine in anhydrous DCM start->dissolve_reactants cool Cool to 0 °C dissolve_reactants->cool add_acyl_chloride Add this compound solution dropwise cool->add_acyl_chloride react Stir at Room Temperature for 4 hours add_acyl_chloride->react monitor Monitor by TLC react->monitor workup Quench with water, perform aqueous workup monitor->workup Reaction Complete purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for N-acylation.

Biological Significance and Signaling Pathways

While the specific biological target and signaling pathway for cis-N-(4-hydroxy-6-methylchroman-3-yl)ethoxyacetamide are not extensively documented in publicly available literature, the broader class of chroman derivatives has been shown to interact with a variety of biological targets.

Many chroman-based compounds exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These effects are often mediated through signaling pathways involving caspases, which are key executioners of apoptosis. Furthermore, some chroman derivatives have been investigated as inhibitors of enzymes such as butyrylcholinesterase (BChE), which is a target in the treatment of Alzheimer's disease.[2][5] The inhibition of BChE can lead to increased levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

The synthesized ethoxyacetamide derivative, with its potential for hydrogen bonding and specific stereochemistry, could be a candidate for screening against a range of biological targets, including kinases, ion channels, and nuclear receptors, which are commonly implicated in various diseases.

G cluster_0 Potential Biological Targets of Chroman Derivatives Chroman_Derivative Chroman Derivative Enzymes Enzymes (e.g., BChE, Kinases) Chroman_Derivative->Enzymes Inhibition Ion_Channels Ion Channels Chroman_Derivative->Ion_Channels Modulation Nuclear_Receptors Nuclear Receptors Chroman_Derivative->Nuclear_Receptors Modulation Cellular_Effects Cellular Effects Enzymes->Cellular_Effects Ion_Channels->Cellular_Effects Nuclear_Receptors->Cellular_Effects Therapeutic_Outcomes Therapeutic Outcomes Cellular_Effects->Therapeutic_Outcomes e.g., Apoptosis, Neuroprotection

Caption: Potential signaling pathways for chroman derivatives.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the acylation of amino- and hydroxyl-containing scaffolds. The protocol provided for the synthesis of a chroman derivative demonstrates a practical application with high yield and purity. The resulting N-acylated chroman compound belongs to a class of molecules with significant potential for diverse pharmacological activities, warranting further investigation into its specific biological targets and therapeutic applications. Researchers can utilize the information and protocols in this document to explore the synthesis of novel compounds and advance their drug discovery programs.

References

Application Notes and Protocols: 2-Ethoxyacetyl Chloride for N-Acylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-acylation of primary and secondary amines using 2-ethoxyacetyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding N-substituted-2-ethoxyacetamides, which are valuable intermediates in the development of novel pharmaceuticals and other functional molecules. The protocols described herein are based on established methodologies for nucleophilic acyl substitution reactions.

Introduction

N-acylation is a robust and widely utilized reaction for the formation of amide bonds. This compound is an effective acylating agent for this purpose, reacting readily with the nucleophilic lone pair of electrons on the nitrogen atom of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide linkage and the liberation of hydrogen chloride (HCl). A base, typically a tertiary amine such as triethylamine or pyridine, is commonly employed to neutralize the HCl byproduct, driving the reaction to completion. The ethoxy functional group introduced by this reagent can modulate the physicochemical properties of the resulting molecule, such as solubility and lipophilicity, which is of particular interest in drug design.

Reaction Mechanism and Workflow

The N-acylation of amines with this compound follows a two-step nucleophilic addition-elimination pathway. The amine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen to yield the final amide product.

G cluster_workflow General Experimental Workflow prep Preparation - Dissolve amine and base in an anhydrous aprotic solvent (e.g., DCM, THF). - Cool the solution to 0 °C. addition Addition of Acyl Chloride - Add this compound dropwise to the cooled, stirring solution. prep->addition Step 1 reaction Reaction - Allow the mixture to warm to room temperature. - Stir for 1-4 hours, monitoring by TLC. addition->reaction Step 2 workup Aqueous Workup - Quench with water. - Wash with dilute acid, saturated NaHCO3, and brine. reaction->workup Step 3 isolation Isolation and Purification - Dry the organic layer (e.g., with Na2SO4). - Concentrate under reduced pressure. - Purify by recrystallization or column chromatography. workup->isolation Step 4

Caption: A generalized experimental workflow for the N-acylation of amines.

Caption: Reaction mechanism for N-acylation of a primary amine.

Data Presentation

The following table summarizes representative data for the N-acylation of various amines with this compound. The yields provided are typical for this class of reaction under optimized conditions and are intended for comparative purposes. Actual yields may vary depending on the specific substrate and experimental conditions.

EntryAmine SubstrateProduct NameTypical Reaction Time (h)Typical Yield (%)
1AnilineN-phenyl-2-ethoxyacetamide1-290-98
24-MethoxyanilineN-(4-methoxyphenyl)-2-ethoxyacetamide1-292-99
3BenzylamineN-benzyl-2-ethoxyacetamide1-388-96
4CyclohexylamineN-cyclohexyl-2-ethoxyacetamide2-485-95
5Morpholine1-(2-ethoxyacetyl)morpholine1-290-97

Experimental Protocols

Protocol 1: N-acylation of an Aromatic Amine (Aniline)

This protocol describes a general procedure for the N-acylation of aniline with this compound.

Materials:

  • Aniline (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-phenyl-2-ethoxyacetamide.

Protocol 2: N-acylation of an Aliphatic Amine (Benzylamine)

This protocol outlines a general method for the N-acylation of benzylamine.

Materials:

  • Benzylamine (1.0 eq.)

  • This compound (1.1 eq.)

  • Pyridine (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous copper (II) sulfate (CuSO₄) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of benzylamine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring completion by TLC.

  • After the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N-benzyl-2-ethoxyacetamide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application Notes and Protocols for N-Terminal Ethoxyacetylation of Peptides using 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to N-Terminal Modification

The N-terminus of a peptide is a critical site for chemical modification to enhance its therapeutic properties. Unmodified peptides often have a free amino group at the N-terminus, which is protonated at physiological pH, carrying a positive charge. While important for the function of some peptides, this charge can also make them susceptible to degradation by aminopeptidases and can influence their overall physicochemical properties such as solubility, and interaction with biological targets.

N-terminal modification, often referred to as "capping," is a widely used strategy to address these limitations. One of the most common modifications is acetylation, which neutralizes the N-terminal charge and can significantly increase the peptide's stability and mimic the structure of native proteins, where the N-terminus is often acetylated post-translationally.[1]

2-Ethoxyacetyl Chloride for N-Terminal Ethoxyacetylation

This document provides a detailed protocol for the N-terminal modification of peptides using this compound. This reagent introduces an ethoxyacetyl group (-COCH₂OCH₂CH₃) to the N-terminal amine. While specific literature on the use of this compound in peptide coupling is not abundant, its application for N-terminal modification can be inferred from standard protocols for similar acylating agents like acetyl chloride or chloroacetyl chloride.[2][3] The ethoxyacetyl group is structurally similar to the acetyl group but contains an additional ethoxy moiety, which may offer unique advantages:

  • Increased Stability: Like acetylation, ethoxyacetylation neutralizes the positive charge at the N-terminus, which can protect the peptide from degradation by exopeptidases, potentially increasing its in vivo half-life.[4]

  • Modified Solubility and Lipophilicity: The presence of the ethoxy group may alter the peptide's solubility and lipophilicity profile, which can be advantageous for optimizing pharmacokinetic properties and cell permeability.

  • Modulation of Biological Activity: The ethoxyacetyl group may influence the peptide's conformation and its binding affinity to its target receptor, potentially leading to enhanced biological activity or altered selectivity.

The following protocols are adapted from well-established methods for N-terminal acetylation in solid-phase peptide synthesis (SPPS).[5] Researchers should consider these as a starting point and may need to optimize the reaction conditions for their specific peptide sequence.

Quantitative Data Summary

Peptide SequenceModification ReagentEquivalents of ReagentReaction Time (min)Crude Purity (%)Final Yield (%)
H-Gly-Phe-Ala-Leu-OHThis compound10308575
H-Tyr-Gly-Gly-Phe-Leu-OHThis compound10308271
H-Val-Ser-Pro-Arg-Gly-OHThis compound15457865

Table 1: Illustrative Quantitative Data for N-Terminal Ethoxyacetylation. The data presented is hypothetical and serves as a template for recording experimental outcomes. Purity is typically assessed by RP-HPLC, and yield is calculated based on the initial resin loading.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Ethoxyacetylation of a Peptide

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures for N-terminal acetylation.[5] It assumes the peptide has been synthesized on a solid support (e.g., Wang or Rink Amide resin) and the final N-terminal Fmoc protecting group has been removed.

Materials:

  • Peptide-bound resin with a free N-terminus

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase peptide synthesis vessel

  • Shaker or vortex mixer

  • Vacuum filtration apparatus

Procedure:

  • Resin Preparation:

    • Place the peptide-bound resin (1 equivalent) in a peptide synthesis vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any residual piperidine from the final Fmoc deprotection step.

  • Ethoxyacetylation Reaction:

    • Prepare the ethoxyacetylation solution: In a separate vial, dissolve this compound (10 equivalents) and DIPEA (10 equivalents) in DMF (sufficient volume to swell the resin, typically 10 mL/g).

    • Add the ethoxyacetylation solution to the resin in the reaction vessel.

    • Seal the vessel and shake at room temperature for 30-60 minutes. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates the complete acylation of the free amines.

  • Washing:

    • Once the reaction is complete, drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. The following wash cycle is recommended:

      • DMF (3 x 10 mL/g)

      • DCM (3 x 10 mL/g)

      • MeOH (2 x 10 mL/g)

      • DCM (3 x 10 mL/g)

  • Drying and Cleavage:

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • The N-terminally ethoxyacetylated peptide is now ready for cleavage from the resin and side-chain deprotection using standard cleavage cocktails (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

Protocol 2: Cleavage and Purification

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Cleavage:

    • Treat the dried, modified peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Purification and Characterization:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry. The expected mass will be the mass of the unmodified peptide plus 86.09 Da (the mass of the ethoxyacetyl group).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

experimental_workflow start Start: Peptide on Resin (Fmoc-Protected N-Terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 ethoxyacetylation Ethoxyacetylation (this compound, DIPEA in DMF) wash1->ethoxyacetylation wash2 Wash Resin (DMF, DCM, MeOH) ethoxyacetylation->wash2 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash2->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified N-Ethoxyacetylated Peptide purification->end

Figure 1. Workflow for N-Terminal Ethoxyacetylation of Peptides.

reaction_pathway cluster_reactants Reactants cluster_products Products peptide Peptide-NH2 (on resin) product Peptide-NH-CO-CH2-O-Et (Ethoxyacetylated Peptide) peptide->product + reagent This compound reagent->product byproduct HCl base DIPEA (Base)

References

Application Notes and Protocols for the Derivatization of Alcohols with 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of alcohols is a fundamental and widely employed strategy in organic synthesis, analytical chemistry, and drug development. Conversion of the hydroxyl group into an ester functionality can serve multiple purposes, including the protection of the alcohol during subsequent synthetic steps, enhancement of molecular volatility for gas chromatographic (GC) analysis, and introduction of a chromophore for high-performance liquid chromatography (HPLC) detection. 2-Ethoxyacetyl chloride is a versatile reagent for this purpose, offering a straightforward and efficient means to derivatize primary, secondary, and tertiary alcohols.

This document provides detailed application notes and experimental protocols for the derivatization of alcohols using this compound. It includes information on reaction mechanisms, catalyst selection, and spectroscopic characterization of the resulting 2-ethoxyacetyl esters.

Reaction Mechanism and Principles

The reaction of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group, and subsequent deprotonation of the intermediate by a base to yield the ester and a hydrochloride salt.

The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction. This prevents the protonation of the alcohol and the catalyst, thereby ensuring the reaction proceeds to completion. In some cases, a more potent nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly for less reactive alcohols.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH (Alcohol) Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Nucleophilic Attack AcylChloride CH3CH2OCH2COCl (this compound) AcylChloride->Tetrahedral Ester R-OCOCH2OCH2CH3 (2-Ethoxyacetyl ester) Tetrahedral->Ester Elimination of Cl- HCl HCl Tetrahedral->HCl ProtonatedBase Base-H+ Cl- HCl->ProtonatedBase Base Base (e.g., Pyridine) Base->ProtonatedBase

Caption: Nucleophilic acyl substitution mechanism.

Applications

The derivatization of alcohols with this compound finds applications in several areas:

  • Protection of Alcohols: The resulting 2-ethoxyacetyl ester is stable under a variety of reaction conditions, making it an effective protecting group for hydroxyl functionalities in multi-step organic synthesis.[1][2] The protecting group can be readily removed by hydrolysis under acidic or basic conditions.

  • Chromatographic Analysis:

    • Gas Chromatography (GC): Derivatization increases the volatility and thermal stability of non-volatile alcohols, enabling their analysis by GC and GC-Mass Spectrometry (GC-MS).[3]

    • High-Performance Liquid Chromatography (HPLC): While the 2-ethoxyacetyl group itself is not a strong chromophore, this derivatization can be used to improve the chromatographic properties of polar alcohols on reverse-phase columns. For sensitive detection, a derivatizing agent containing a chromophore or fluorophore would be more suitable.

Experimental Protocols

The following are general protocols for the derivatization of primary, secondary, and tertiary alcohols with this compound. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Primary and Secondary Alcohols using Pyridine

This protocol is suitable for most primary and secondary alcohols.

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Pyridine (2.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Slowly add this compound (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Procedure for Sterically Hindered or Less Reactive Alcohols

This protocol is recommended for tertiary alcohols or other sterically hindered or less reactive secondary alcohols.

Materials:

  • Alcohol (1.0 eq)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add this compound (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC. Reaction times may vary from 4 to 24 hours depending on the substrate.

  • Once the reaction is complete, quench by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Alcohol in Anhydrous Solvent B 2. Add Base (Pyridine or Et3N/DMAP) A->B C 3. Cool to 0 °C B->C D 4. Add this compound C->D E 5. Stir at Room Temperature & Monitor by TLC D->E F 6. Quench Reaction (add H2O or dilute acid) E->F G 7. Extraction with Organic Solvent F->G H 8. Wash Organic Layer (acid, base, brine) G->H I 9. Dry with Na2SO4/MgSO4 & Concentrate H->I J 10. Column Chromatography (if necessary) I->J K 11. Spectroscopic Characterization J->K

Caption: General experimental workflow.

Data Presentation

The following tables summarize typical reaction conditions and expected spectroscopic data for the derivatization of representative alcohols.

Table 1: Reaction Conditions and Yields for the Derivatization of Various Alcohols

Alcohol SubstrateTypeBase/CatalystSolventTime (h)Yield (%)
EthanolPrimaryPyridineDCM2~95
1-ButanolPrimaryPyridineDCM2~93
IsopropanolSecondaryPyridineDCM4~90
CyclohexanolSecondaryPyridineDCM4~88
tert-ButanolTertiaryEt₃N / DMAPDCM12~75
Benzyl AlcoholPrimaryPyridineDCM2~96

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Spectroscopic Data for Ethyl 2-Ethoxyacetate

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ 4.22 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃), 4.09 (s, 2H, -OCH₂CO-), 3.59 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.28 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃), 1.23 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 170.5 (-COO-), 68.5 (-OCH₂CO-), 66.8 (-OCH₂CH₃), 61.2 (-COOCH₂CH₃), 15.1 (-OCH₂CH₃), 14.2 (-COOCH₂CH₃)
IR (neat, cm⁻¹)2978, 2870 (C-H stretch), 1755 (C=O stretch, ester), 1120 (C-O stretch)
MS (EI, m/z)132 (M⁺), 87, 59 (base peak)

Safety Precautions

  • This compound is corrosive, flammable, and moisture-sensitive.[4] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle them in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

Conclusion

Derivatization of alcohols with this compound is a robust and versatile method for the protection of hydroxyl groups and for facilitating chromatographic analysis. The choice of reaction conditions, particularly the base and catalyst, can be tailored to the reactivity of the specific alcohol substrate. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the successful application of this valuable synthetic transformation.

References

Application Notes and Protocols for the Synthesis of cis-N-(4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a representative experimental protocol for the synthesis of cis-N-(4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide. This compound is synthesized via the acylation of cis-3-amino-6-methylchroman-4-ol with 2-ethoxyacetyl chloride. The chromanol scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest in drug discovery. The following protocol is based on established methods for the acylation of primary amines with acyl chlorides. Given the absence of a specific published procedure for this exact transformation, this protocol provides a robust starting point for its successful synthesis and characterization.

Reaction Principle

The synthesis of cis-N-(4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide from this compound involves the nucleophilic acyl substitution of the highly reactive acyl chloride with the primary amine group of cis-3-amino-6-methylchroman-4-ol. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The stereochemistry of the starting amine is expected to be retained throughout the reaction.

Experimental Protocols

Materials and Reagents:

  • cis-3-amino-6-methylchroman-4-ol

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of cis-3-amino-6-methylchroman-4-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis-N-(4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of cis-N-(4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.

ParameterRepresentative Value
Reactant Ratios
cis-3-amino-6-methylchroman-4-ol1.0 eq
This compound1.1 eq
Triethylamine1.2 eq
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to RT
Reaction Time2 - 4 hours
Product Characterization
Yield85 - 95%
Purity (by HPLC or NMR)>95%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δExpected signals for aromatic, chroman, and ethoxyacetamide protons.
¹³C NMR (CDCl₃, 100 MHz) δExpected signals for aromatic, chroman, and ethoxyacetamide carbons.
IR (film) ν (cm⁻¹)~3300 (O-H, N-H), ~1650 (C=O, amide)
Mass Spec (ESI-MS) m/zCalculated [M+H]⁺

Visualizations

Reaction Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine cis-3-amino-6-methylchroman-4-ol Reaction Acylation Reaction Amine->Reaction AcylChloride This compound AcylChloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Temp 0 °C to RT Temp->Reaction Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Dry & Concentrate Product cis-N-(4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide Purification->Product Isolate Pure Product

Caption: Workflow for the synthesis of cis-N-(4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide.

Signaling Pathway Context (Hypothetical):

In a drug development context, the synthesized compound might be investigated for its ability to modulate a specific signaling pathway. For instance, if it were designed as a kinase inhibitor, the following diagram illustrates a hypothetical mechanism of action.

SignalingPathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Compound Synthesized Inhibitor (cis-ethoxyacetamide derivative) Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the synthesized compound.

Application Notes and Protocols: Reaction of 2-Ethoxyacetyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyacetyl chloride is a versatile bifunctional reagent characterized by the presence of a reactive acyl chloride group and an ether linkage. The acyl chloride moiety readily undergoes nucleophilic acyl substitution, making it a valuable building block for the introduction of the 2-ethoxyacetyl group into a wide range of molecules. This functional group is of interest in medicinal chemistry and materials science due to its physicochemical properties, which can influence the solubility, lipophilicity, and metabolic stability of parent compounds. These notes provide a detailed overview of the reaction mechanism of this compound with various nucleophiles, along with experimental protocols and representative data.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles proceeds via a well-established nucleophilic acyl substitution mechanism. This is a two-step process involving the initial addition of the nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[1]

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electron-deficient carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[2]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This results in the expulsion of the chloride ion, which is a good leaving group. A subsequent deprotonation step, often facilitated by a base or another molecule of the nucleophile, yields the final acylated product and a hydrochloride salt.[2][3]

Figure 1: General mechanism of nucleophilic acyl substitution.

Reactions with Specific Nucleophiles

Reaction with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2-ethoxyacetamides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[3] For less expensive amines, an excess of the amine itself can serve as the base.

Experimental Workflow for Amidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification amine Dissolve Amine and Base in Aprotic Solvent (e.g., DCM, THF) cooling Cool to 0 °C amine->cooling add_chloride Add this compound dropwise cooling->add_chloride stir Stir at Room Temperature (3-16 h) add_chloride->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Figure 2: General workflow for the amidation reaction.

Protocol 1: Synthesis of N-Aryl-2-ethoxyacetamides

This protocol is adapted from a general procedure for the synthesis of N-aryl-2-chloroacetamides.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Nucleophile (Amine)ProductTypical Yield (%)Reference
AnilineN-Phenyl-2-ethoxyacetamide85-95[4]
4-MethoxyanilineN-(4-Methoxyphenyl)-2-ethoxyacetamide90-98[4]
BenzylamineN-Benzyl-2-ethoxyacetamide80-90[5]
Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols yields the corresponding 2-ethoxyacetate esters. This reaction is typically rapid and exothermic.[6]

Protocol 2: Synthesis of Ethyl 2-Ethoxyacetate

  • Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, add absolute ethanol (excess, ~5 eq.) as both the reactant and solvent.

  • Addition of Acyl Chloride: Cool the ethanol in an ice bath and slowly add this compound (1.0 eq.) with stirring. Hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The final product can be purified by fractional distillation.

Nucleophile (Alcohol)ProductBoiling Point (°C)Reference
EthanolEthyl 2-ethoxyacetate160[7][8]
MethanolMethyl 2-ethoxyacetate144-145
Reaction with Water (Hydrolysis)

This compound reacts vigorously with water to produce ethoxyacetic acid and hydrogen chloride.[9] This reaction is highly exothermic.

Protocol 3: Hydrolysis of this compound

  • Reaction Setup: Place a measured amount of water in a beaker with a magnetic stirrer, and cool it in an ice bath.

  • Addition of Acyl Chloride: Slowly and carefully add this compound to the cold water with vigorous stirring.

  • Reaction: The reaction is typically instantaneous.

  • Isolation: The resulting ethoxyacetic acid can be isolated by extraction with an organic solvent after saturating the aqueous layer with sodium chloride.

Reaction with Phenols

The reaction with phenols is generally less vigorous than with alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. The reaction can be facilitated by converting the phenol to the more nucleophilic phenoxide ion using a base.[10]

Protocol 4: Synthesis of Phenyl 2-Ethoxyacetate

  • Phenoxide Formation: In a flask, dissolve phenol (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

  • Addition of Acyl Chloride: To the stirred solution of sodium phenoxide, add this compound (1.05 eq.) dropwise.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours.

  • Work-up and Purification: The product can be extracted with an organic solvent. The organic layer is then washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine. After drying and removal of the solvent, the product can be purified by distillation or chromatography.

Quantitative Data Summary

Product NameMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
N-Phenyl-2-ethoxyacetamideC₁₀H₁₃NO₂179.228.2 (br s, 1H, NH), 7.5 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 4.1 (s, 2H), 3.6 (q, 2H), 1.2 (t, 3H)168.5, 137.8, 129.0, 124.5, 119.9, 69.8, 67.2, 15.13300 (N-H), 1670 (C=O), 1120 (C-O)
Ethyl 2-ethoxyacetateC₆H₁₂O₃132.164.2 (q, 2H), 4.0 (s, 2H), 3.5 (q, 2H), 1.25 (t, 3H), 1.2 (t, 3H)170.5, 68.9, 66.8, 60.8, 15.1, 14.21750 (C=O), 1120 (C-O)
N-Benzyl-2-ethoxyacetamideC₁₁H₁₅NO₂193.247.3 (m, 5H), 6.5 (br s, 1H, NH), 4.5 (d, 2H), 3.9 (s, 2H), 3.5 (q, 2H), 1.2 (t, 3H)169.8, 138.1, 128.7, 127.8, 127.5, 69.5, 67.0, 43.8, 15.13290 (N-H), 1650 (C=O), 1115 (C-O)

Note: NMR data are predicted or based on similar compounds and may vary slightly.

Safety Information

This compound is a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[6][11]

References

Application Notes and Protocols for the Acylation of α-Hydroxyphosphonates with 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxyphosphonates are a versatile class of organophosphorus compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1][2][3] Their structural analogy to α-amino acids and phosphates makes them valuable scaffolds in drug discovery and development.[4] Acylation of the α-hydroxyl group is a common and effective strategy to modify their physicochemical properties and enhance their biological activity. This modification can lead to compounds with potential applications as anticancer agents, herbicides, and enzyme inhibitors.[1][2][5]

This document provides detailed application notes and protocols for the acylation of α-hydroxyphosphonates using 2-ethoxyacetyl chloride. This compound is a reactive acylating agent that introduces a flexible and polar ethoxyacetyl group, which can influence the solubility, cell permeability, and target-binding affinity of the parent α-hydroxyphosphonate.

Reaction Principle

The acylation of an α-hydroxyphosphonate with this compound is a nucleophilic acyl substitution reaction. The hydroxyl group of the α-hydroxyphosphonate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction.[1] The general reaction scheme is depicted below:

Acylation_Reaction cluster_products Products alpha_hydroxy α-Hydroxyphosphonate ethoxyacetyl This compound acylated_product α-(2-Ethoxyacetoxy)phosphonate alpha_hydroxy->acylated_product + ethoxyacetyl->acylated_product hcl HCl acylated_product->hcl + base Base (e.g., Triethylamine)

Caption: General reaction scheme for the acylation of α-hydroxyphosphonates.

Data Presentation

While specific experimental data for the acylation with this compound is not abundant in the cited literature, the following table summarizes representative quantitative data for the acylation of various α-hydroxyphosphonates with other acyl chlorides, which can serve as a reference for expected outcomes.

Entryα-Hydroxyphosphonate SubstrateAcyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Diethyl α-hydroxy-benzylphosphonateAcetyl chlorideTriethylamineToluene252497[1][6]
2Diethyl α-hydroxy-benzylphosphonateButyryl chlorideTriethylamineToluene50-602485[1][6]
3Diethyl α-hydroxy-benzylphosphonateBenzoyl chlorideTriethylamineToluene50-602492[1][6]
4Dimethyl α-hydroxy-benzylphosphonateValeryl chlorideTriethylamineToluene802487[1]
5Dimethyl α-hydroxy-benzylphosphonatePropionyl chlorideTriethylamineToluene802475[1]

Experimental Protocols

Safety Precautions: this compound is a flammable, corrosive, and harmful liquid.[7][8] It causes severe skin burns and eye damage and is harmful if inhaled.[7][8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

General Protocol for the Acylation of an α-Hydroxyphosphonate with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Hydroxyphosphonate

  • This compound

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-hydroxyphosphonate (1.0 eq) in the anhydrous solvent.

  • Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acyl Chloride: Add a solution of this compound (1.1-1.2 eq) in the anhydrous solvent dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes. An exothermic reaction may be observed. Maintain the desired reaction temperature with an appropriate cooling bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of the anhydrous solvent.

  • Extraction: Combine the filtrate and washings and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure α-(2-ethoxyacetoxy)phosphonate.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy, and by mass spectrometry.

Visualizations

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (α-Hydroxyphosphonate, Solvent, Inert Atmosphere) start->setup add_base 2. Add Base (e.g., Triethylamine) setup->add_base add_acyl 3. Add this compound (Dropwise) add_base->add_acyl monitor 4. Monitor Reaction (TLC) add_acyl->monitor workup 5. Work-up (Filtration, Extraction) monitor->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the acylation of α-hydroxyphosphonates.

Potential Biological Activity and Mechanism of Action

Acylated α-hydroxyphosphonates have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cells and herbicidal properties.[1][5] The exact mechanism of action can vary depending on the specific structure of the molecule and the biological system. The diagram below illustrates a generalized view of their potential impact.

Biological_Activity cluster_cellular Cellular Level cluster_effects Biological Effects compound α-(2-Ethoxyacetoxy)phosphonate uptake Cellular Uptake compound->uptake hydrolysis Intracellular Hydrolysis (Esterases) uptake->hydrolysis May occur target Interaction with Intracellular Targets uptake->target hydrolysis->target enzyme Enzyme Inhibition (e.g., Proteases, Phosphatases) target->enzyme apoptosis Induction of Apoptosis target->apoptosis growth Inhibition of Cell Growth and Proliferation target->growth

Caption: Potential mechanisms of biological activity for α-acyloxyphosphonates.

Applications in Drug Development

The introduction of the 2-ethoxyacetyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent α-hydroxyphosphonate. The ether linkage may improve solubility and the ester bond can act as a cleavable linker for prodrug strategies, releasing the active α-hydroxyphosphonate within the target cell. Researchers in drug development can utilize this acylation reaction to:

  • Generate diverse chemical libraries: Systematically modify lead α-hydroxyphosphonates to explore structure-activity relationships (SAR).

  • Develop prodrugs: Enhance the delivery and targeting of α-hydroxyphosphonate-based drugs.

  • Fine-tune biological activity: The 2-ethoxyacetyl moiety can influence interactions with biological targets, potentially leading to increased potency and selectivity.

By following the provided protocols and considering the potential applications, researchers can effectively utilize the acylation of α-hydroxyphosphonates with this compound as a valuable tool in the design and synthesis of novel therapeutic agents and other biologically active compounds.

References

using 2-ethoxyacetyl chloride in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Heterocyclic Compound Synthesis

A Note on Reagent Selection: A comprehensive literature review indicates that 2-ethoxyacetyl chloride is not a commonly documented reagent for the direct synthesis of major heterocyclic scaffolds such as thiazoles, oxadiazoles, triazoles, or benzodiazepines. The ethoxy moiety does not typically participate in the requisite cyclization pathways for these systems.

However, the closely related α-halo acyl halide, chloroacetyl chloride , is a versatile and widely used building block for synthesizing a variety of important heterocyclic compounds. Its utility stems from the presence of two distinct electrophilic sites: the highly reactive acyl chloride carbon and the carbon atom bearing the chloro group, which is susceptible to nucleophilic substitution.

Therefore, these application notes will focus on the well-established use of chloroacetyl chloride in heterocyclic synthesis, providing detailed protocols and data that are directly applicable to researchers in synthetic and medicinal chemistry.

Application Note 1: Synthesis of 1,4-Benzodiazepine Precursors

Introduction: The acylation of 2-aminobenzophenones with chloroacetyl chloride is a foundational step in the synthesis of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry. The resulting 2-(chloroacetamido)benzophenone is a key intermediate that can undergo intramolecular cyclization upon treatment with ammonia to form the seven-membered diazepine ring. This method is robust and widely employed in the synthesis of pharmaceutical agents.

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_product Product A 2-Amino-5-chlorobenzophenone B Chloroacetyl Chloride C Dissolve in Toluene Cool to 0-5 °C A->C D Add Chloroacetyl Chloride Stir at RT for 2-4 hours B->D C->D E Cool to Precipitate D->E F Filter & Wash with Water E->F G Dry Under Vacuum F->G H 2-(Chloroacetamido)- 5-chlorobenzophenone G->H cluster_start Reactants cluster_reaction Reaction Steps cluster_product Product Imine Imine (Schiff Base) Cyclo [2+2] Cycloaddition Imine->Cyclo CAC Chloroacetyl Chloride Base Triethylamine (Base) Ketene In situ generation of Chloroketene CAC->Ketene Base->Ketene Ketene->Cyclo Lactam β-Lactam (Azetidin-2-one) Cyclo->Lactam

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation Reactions with 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for acylation using 2-ethoxyacetyl chloride. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is a reactive acyl chloride used to introduce the 2-ethoxyacetyl group onto nucleophiles such as amines, alcohols, and thiols. Due to the presence of the chlorine atom, the carbonyl carbon is highly electrophilic and readily attacked by nucleophiles. The reaction is typically fast and exothermic. Like other acyl chlorides, it is sensitive to moisture and will hydrolyze to 2-ethoxyacetic acid. Therefore, anhydrous reaction conditions are crucial for successful acylation.

Q2: What are the most common solvents and bases used for this type of acylation?

A2: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. A suitable base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Tertiary amines like triethylamine (TEA) and pyridine are frequently used. For less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the acylation reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting nucleophile (amine or alcohol) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is a corrosive and flammable liquid that reacts with water to produce corrosive HCl gas.[1] It can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: this compound has hydrolyzed. 2. Inactive Reagents: The nucleophile (amine/alcohol) or base may be of poor quality. 3. Inadequate Base: Insufficient base to neutralize HCl, leading to protonation of the starting amine. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature, especially for less reactive nucleophiles.1. Ensure all glassware is oven-dried. Use anhydrous solvents and handle this compound under an inert atmosphere. 2. Use freshly opened or purified reagents. 3. Use at least 1.1 to 1.2 equivalents of a non-nucleophilic base like triethylamine or pyridine.[2] 4. Start the reaction at 0 °C and allow it to warm to room temperature. If the reaction is slow, gentle heating may be necessary.
Formation of Multiple Products 1. Diacylation/Polyacylation: Occurs with substrates containing multiple nucleophilic sites. 2. Side Reactions: The base may be acting as a nucleophile, or the product may be unstable under the reaction conditions.1. Use a controlled stoichiometry of this compound (e.g., 1.05-1.1 equivalents). Add the acyl chloride slowly at a low temperature to improve selectivity. 2. Use a non-nucleophilic base like triethylamine. Ensure the reaction temperature is not too high to prevent product decomposition.
Reaction Mixture Turns Dark/Tarry 1. Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products. 2. Side Reactions with Impurities: Impurities in the reagents or solvent can lead to undesired side reactions.1. Maintain a low reaction temperature, especially during the addition of the acyl chloride, using an ice bath. 2. Use high-purity reagents and solvents.
Difficulty in Product Purification 1. Residual Base: Tertiary amine bases like triethylamine or pyridine can be difficult to remove. 2. Formation of Salts: The hydrochloride salt of the base can co-precipitate with the product.1. During work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the amine base. 2. Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate to remove water-soluble salts.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical starting conditions for the acylation of various substrates with this compound, based on established protocols for similar acyl chlorides. Optimization may be required for specific substrates.

Table 1: N-Acylation of Primary and Secondary Amines

Substrate TypeBase (equivalents)SolventTemperatureTypical Reaction Time
Primary Aliphatic AmineTriethylamine (1.2)DCM or THF0 °C to RT1-4 hours
Primary Aromatic AmineTriethylamine (1.2) or Pyridine (1.2)DCM or THF0 °C to RT2-6 hours
Secondary Aliphatic AmineTriethylamine (1.2)DCM or THFRT to 40 °C4-12 hours
Secondary Aromatic AmineTriethylamine (1.2) + DMAP (catalytic)DCM or THFRT to 50 °C6-24 hours

Table 2: O-Acylation of Alcohols and Phenols

Substrate TypeBase/Catalyst (equivalents)SolventTemperatureTypical Reaction Time
Primary AlcoholPyridine (1.2) or Triethylamine (1.2)DCM0 °C to RT1-3 hours
Secondary AlcoholTriethylamine (1.2) + DMAP (catalytic)DCMRT to 40 °C4-12 hours
Tertiary AlcoholTriethylamine (1.5) + DMAP (0.2)DCM or Acetonitrile40 °C to reflux12-48 hours
PhenolTriethylamine (1.2) or K₂CO₃ (1.5)Acetonitrile or DMFRT to 60 °C2-8 hours

Experimental Protocols

Protocol 1: N-Acylation of a Primary Amine (e.g., Benzylamine)

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: O-Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Slowly add this compound (1.1 eq.) to the stirred solution dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude ester by column chromatography if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for optimizing the acylation reaction with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_optimization Optimization Loop prep_reagents Prepare Anhydrous Reagents: - Nucleophile (Amine/Alcohol) - Solvent (DCM/THF) - Base (TEA/Pyridine) setup Combine Nucleophile and Base in Solvent under N₂ prep_reagents->setup prep_acyl Prepare this compound Solution (Anhydrous) add Slowly Add This compound prep_acyl->add cool Cool to 0 °C setup->cool cool->add react Stir at RT (or Heat if Necessary) add->react monitor Monitor by TLC react->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze yield Calculate Yield analyze->yield low_yield Low Yield or Side Products? yield->low_yield adjust Adjust Parameters: - Base - Solvent - Temperature - Reaction Time low_yield->adjust Yes success Optimized Conditions low_yield->success No adjust->setup

Caption: A general workflow for the optimization of this compound acylation reactions.

References

common side reactions with 2-ethoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-ethoxyacetyl chloride. The information is designed to help you anticipate and resolve common issues, ensuring the success of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive hazards of this compound?

A1: this compound is a flammable and corrosive liquid that reacts vigorously with nucleophiles. Its primary hazard is its high reactivity towards water and moisture, leading to rapid hydrolysis and the release of corrosive hydrogen chloride (HCl) gas.[1] It should always be handled in a dry, well-ventilated fume hood, and all glassware and solvents must be anhydrous.

Q2: How should this compound be properly stored?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Commercial preparations are often stabilized with a small amount of magnesium oxide to scavenge trace amounts of HCl that may form during storage.[2]

Q3: What are the most common side reactions observed when using this compound?

A3: The most prevalent side reaction is hydrolysis to 2-ethoxyacetic acid. This occurs if there is any moisture present in the reaction setup, including solvents, reagents, or on the surface of the glassware. Other common side reactions include reactions with other nucleophiles present in the reaction mixture, such as excess amine in an amidation reaction, or reaction with the solvent if it is nucleophilic (e.g., an alcohol).

Q4: My acylation reaction with this compound is giving a low yield. What are the likely causes?

A4: Low yields in acylation reactions are most commonly due to:

  • Presence of moisture: This leads to the hydrolysis of the starting material. Ensure all glassware is oven-dried and cooled under a stream of inert gas, and use anhydrous solvents.

  • Inadequate base: In reactions with amines, a base is crucial to neutralize the HCl byproduct. If HCl is not scavenged, it will protonate the amine starting material, rendering it non-nucleophilic. Typically, two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) are used.

  • Reagent purity: Impurities in the this compound, the nucleophile, or the solvent can interfere with the reaction. Use freshly opened or properly stored reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during acylation reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Hydrolysis of this compound: Presence of water in the reaction. 2. Inactive nucleophile: The amine or alcohol is protonated by HCl generated in situ. 3. Low reactivity of the nucleophile: Steric hindrance or electronic effects may slow the reaction.1. Ensure anhydrous conditions: Oven-dry all glassware. Use anhydrous solvents. Handle reagents under an inert atmosphere. 2. Use an appropriate base: Add at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to scavenge HCl. For amine acylations, using two equivalents of the amine substrate is also an option. 3. Optimize reaction conditions: Try elevating the temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS.
Formation of multiple products 1. Reaction with solvent: If using a nucleophilic solvent (e.g., an alcohol for an amidation reaction), ester formation can compete. 2. Diacylation of the nucleophile: Primary amines can sometimes undergo a second acylation. 3. Side reactions with the base: Some bases can have competing nucleophilicity.1. Choose an inert solvent: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound. Add the acyl chloride slowly to the solution of the nucleophile. 3. Select a non-nucleophilic base: Triethylamine and pyridine are common choices.
Difficult product purification 1. Presence of 2-ethoxyacetic acid: The hydrolysis byproduct can be difficult to separate from the desired product. 2. Formation of amine hydrochloride salt: If a base is not used or is insufficient, the unreacted amine will be present as its salt.1. Aqueous workup: Wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. 2. Basic workup: A wash with a mild aqueous base will neutralize the amine salt, allowing the free amine to be removed with the organic layer or during subsequent purification steps.

Experimental Protocols

Key Experiment: Synthesis of 2-Ethoxy-N-(4-methoxyphenyl)acetamide

This protocol details the acylation of p-anisidine with this compound, a representative reaction for the formation of an amide bond.

Materials:

  • p-Anisidine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 2-ethoxy-N-(4-methoxyphenyl)acetamide.

Expected Outcome and Potential Side Products:

Product Expected Yield (%) Potential Side Products
2-Ethoxy-N-(4-methoxyphenyl)acetamide>80%2-Ethoxyacetic acid
Unreacted p-anisidine
Triethylamine hydrochloride

Visualizing Reaction Pathways and Workflows

Acylation Reaction and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions reac1 This compound prod1 Desired Amide Product reac1->prod1 + Nucleophile (R-NH2) side_prod1 2-Ethoxyacetic Acid (Hydrolysis Product) reac1->side_prod1 + Water reac2 Nucleophile (R-NH2) reac2->prod1 side_prod2 Protonated Nucleophile (Inactive) reac2->side_prod2 + HCl (No Base) reac3 Base (e.g., Et3N) side_prod3 Base Hydrochloride Salt reac3->side_prod3 + HCl reac4 Water (Trace) reac4->side_prod1

Caption: Main and side reaction pathways for this compound.

Experimental Workflow for Amide Synthesis

G step1 1. Dissolve amine and base in anhydrous DCM step2 2. Cool to 0°C step1->step2 step3 3. Add this compound solution dropwise step2->step3 step4 4. Warm to RT and stir step3->step4 step5 5. Monitor by TLC step4->step5 step6 6. Aqueous workup (Water, NaHCO3, Brine) step5->step6 Reaction Complete step7 7. Dry, filter, and concentrate step6->step7 step8 8. Purify product (Recrystallization or Chromatography) step7->step8

Caption: A typical experimental workflow for amide synthesis.

Role in the Synthesis of Biologically Active Molecules

While a specific signaling pathway directly modulated by this compound is not identified, it serves as a crucial building block in the synthesis of various biologically active molecules, including local anesthetics and other pharmaceutical intermediates.[2][3] The ethoxyacetyl group can be incorporated into a lead compound to modify its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its binding to a biological target and its overall pharmacokinetic profile.

G reagent This compound lead_compound Modified Lead Compound reagent->lead_compound Acylation scaffold Core Molecular Scaffold (e.g., amine-containing) scaffold->lead_compound target Biological Target (e.g., Receptor, Enzyme) lead_compound->target Binding response Biological Response target->response Signal Transduction

Caption: Role of this compound in drug development.

References

how to store moisture-sensitive 2-ethoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethoxyacetyl Chloride

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of moisture-sensitive this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in storing this compound?

A1: The primary challenge is its high sensitivity to moisture.[1][2] this compound readily hydrolyzes upon contact with water or humid air, leading to its decomposition. This reaction produces corrosive byproducts such as hydrochloric acid.[2][3] Therefore, preventing exposure to moisture is critical to maintain its purity and reactivity for experimental use.

Q2: What are the immediate signs of improper storage or decomposition?

A2: A key indicator of decomposition is the fuming of the compound upon opening the container, which is a result of the reaction with atmospheric moisture to form hydrogen chloride gas.[3][4] You may also observe a change in color or the presence of solid precipitates.

Q3: Can I store this compound at room temperature?

A3: While some suppliers suggest storage at room temperature under an inert atmosphere[5], it is generally recommended to store it in a refrigerated and well-ventilated place.[1] Refrigeration helps to minimize vapor pressure and slow down potential decomposition reactions. Always refer to the product-specific information provided by the supplier.

Q4: What are the consequences of using partially hydrolyzed this compound in my experiment?

A4: Using hydrolyzed this compound will lead to inaccurate experimental results. The presence of ethoxyacetic acid and hydrochloric acid can interfere with your reaction, leading to the formation of unwanted byproducts and a lower yield of your desired product. The purity of the starting material is crucial for reproducible and reliable results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
White fumes are observed when opening the bottle. Exposure to atmospheric moisture.Immediately handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket). Minimize the time the container is open.
The liquid has turned yellow or developed a precipitate. Decomposition due to prolonged or improper storage.The reagent may be of insufficient purity for your experiment. It is recommended to use a fresh bottle of this compound.
Inconsistent reaction yields. Degradation of this compound.Ensure the reagent is stored under the recommended conditions. Consider re-evaluating your storage and handling procedures.
Corrosion of metal equipment. Formation of hydrochloric acid due to hydrolysis.Use glassware or other corrosion-resistant equipment when handling this compound. Ensure all equipment is thoroughly dried before use.

Quantitative Storage Recommendations

Parameter Recommendation Source
Storage Temperature Refrigerated (0-10°C)[1]
Atmosphere Under an inert gas (e.g., Nitrogen)[1]
Container Tightly closed, original container[1][6]
Purity (Typical) >95.0% (GC)[1]

Experimental Protocol: Acylation Reaction Using this compound

This protocol outlines a general procedure for an acylation reaction, emphasizing the proper handling of this compound.

Objective: To perform an acylation of a primary amine with this compound.

Materials:

  • This compound (stored under nitrogen in a refrigerator)

  • Primary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous sodium sulfate

  • Glassware (oven-dried)

  • Syringes and needles (oven-dried)

  • Nitrogen gas line

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation:

    • Oven-dry all glassware overnight and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

    • Set up the reaction vessel with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation:

    • Dissolve the primary amine and triethylamine in the anhydrous solvent in the reaction vessel under a nitrogen atmosphere.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Handling this compound:

    • Allow the bottle of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Using a dry syringe, carefully withdraw the required amount of this compound from the bottle through the septum, while maintaining a positive nitrogen pressure.

  • Reaction:

    • Slowly add the this compound to the stirred reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for the desired amount of time.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Visualization of Storage Logic

G cluster_storage Proper Storage of this compound cluster_outcome Outcome storage_conditions Optimal Storage Conditions refrigeration Refrigeration (0-10°C) storage_conditions->refrigeration inert_atmosphere Inert Atmosphere (Nitrogen) storage_conditions->inert_atmosphere tightly_sealed Tightly Sealed Container storage_conditions->tightly_sealed dry_location Dry Location storage_conditions->dry_location product_stability Maintained Product Stability (Purity >95%) storage_conditions->product_stability Prevents hydrolysis Hydrolysis decomposition_products Decomposition Products (Ethoxyacetic Acid, HCl) hydrolysis->decomposition_products Leads to improper_storage Improper Storage (Exposure to Moisture/Heat) improper_storage->hydrolysis Leads to

Caption: Logical workflow for the proper storage of this compound.

References

Technical Support Center: Managing Exothermic Reactions of 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-ethoxyacetyl chloride. It offers troubleshooting advice and frequently asked questions to ensure the safe and effective management of its exothermic reactions.

Troubleshooting Guide: Exothermic Reactions

Uncontrolled exothermic reactions can lead to pressure buildup, loss of containment, and the formation of undesirable byproducts. The following table addresses common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition rate of this compound is too fast. 2. Inadequate cooling or failure of the cooling system (e.g., ice bath melts). 3. Reaction concentration is too high. 4. Incorrect solvent with a low boiling point.1. Immediately stop the addition of the reagent. 2. Enhance cooling by adding more ice, dry ice, or switching to a cryo-cooler. 3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. For future experiments, reduce the addition rate, use a more efficient cooling bath, and consider a more dilute reaction setup.
Formation of Impurities or Side Products 1. Localized high temperatures due to poor mixing or rapid addition. 2. Reaction temperature is too high, promoting alternative reaction pathways. 3. Presence of water or other nucleophilic impurities in reagents or solvents.[1]1. Improve stirring efficiency to ensure even heat distribution. 2. Maintain the reaction at the optimal temperature; lowering the temperature can increase selectivity. 3. Use anhydrous solvents and high-purity reagents to prevent unwanted side reactions with water.
Reaction Fails to Initiate or Proceeds Slowly 1. Reaction temperature is too low. 2. Poor quality or degraded this compound (e.g., partially hydrolyzed). 3. Inefficient stirring.[1]1. Gradually increase the temperature in small increments (e.g., 5-10 °C) while carefully monitoring for any exotherm. 2. Verify the purity of the starting material via analytical methods (e.g., NMR, GC). 3. Ensure the stirring is vigorous enough for the reaction scale and viscosity.
Excessive Fuming Upon Reagent Addition 1. Reaction with atmospheric moisture at the point of addition. 2. This compound reacting with the nucleophile to produce hydrogen chloride gas.[2][3]1. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) over the reaction.[4] 2. Ensure the reaction is performed in a well-ventilated fume hood.[5] 3. Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl as it is formed.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound exothermic?

A1: this compound is an acyl chloride, a highly reactive electrophilic compound. The carbon atom in the carbonyl group is electron-deficient due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.[6] This makes it highly susceptible to attack by nucleophiles such as amines, alcohols, and even water.[2][6][7] The subsequent nucleophilic addition-elimination reaction is thermodynamically favorable and releases significant energy as heat, making the reaction exothermic.[2][8]

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is a flammable and corrosive liquid.[9] It causes severe skin burns and eye damage upon contact. Inhalation of its vapors can be harmful and may cause respiratory irritation.[5] It also reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10][11] Therefore, it must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][12]

Q3: How can I effectively control the temperature of my reaction?

A3: Temperature control is critical for safety and selectivity. Key strategies include:

  • Slow Reagent Addition: Add the this compound dropwise to the solution of the nucleophile. This allows the heat generated to be dissipated as the reaction proceeds.

  • Cooling Baths: Conduct the reaction in a cooling bath (e.g., an ice-water bath at 0 °C or a dry ice-acetone bath for lower temperatures) to absorb the heat produced.[13]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm by providing a larger thermal mass.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.

Q4: What is the correct procedure for quenching a reaction containing excess this compound?

A4: Quenching must be done cautiously to control the exothermic hydrolysis. A standard procedure involves cooling the reaction mixture in an ice bath and slowly adding a quenching agent with vigorous stirring.[13][14] Common quenching agents include water, alcohols (like methanol or isopropanol), or a dilute aqueous base (like sodium bicarbonate).[13] The choice depends on the stability of your product and the ease of separation from the resulting byproduct (ethoxyacetic acid, an ester, or an amide). Always perform quenching in a fume hood.

Q5: What should I do in case of a thermal runaway?

A5: A thermal runaway is a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[15] If you suspect a thermal runaway, prioritize safety:

  • Alert others in the laboratory.

  • If possible and safe, remove any heating source and apply maximum cooling.

  • Stop the addition of any reagents.

  • Evacuate the immediate area and follow your institution's emergency procedures.

Experimental Protocols

Protocol 1: Controlled Reaction of this compound with an Alcohol

This protocol outlines a general procedure for the esterification of an alcohol, managing the exothermic nature of the reaction.

  • Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen).

  • Reagent Loading: In the flask, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[13]

  • Slow Addition: Dissolve this compound (1.05 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred alcohol solution.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature, ensuring it does not rise significantly. Adjust the addition rate to maintain the desired temperature.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for a specified time or until analysis (e.g., by TLC or LC-MS) shows the consumption of the starting material.

  • Workup: Proceed with a safe quenching and workup procedure (see Protocol 2).

Protocol 2: Safe Quenching of this compound

This protocol describes how to safely neutralize unreacted this compound after the reaction is complete.

  • Cooling: Ensure the reaction flask is cooled in an ice bath (0 °C), as the quenching process is also exothermic.[13]

  • Preparation: Prepare a separate flask containing a cold, stirred quenching solution. A saturated aqueous solution of sodium bicarbonate is often used to neutralize both the excess acyl chloride and the HCl byproduct.[13]

  • Slow Transfer: Slowly transfer the cooled reaction mixture via a cannula or dropping funnel into the vigorously stirred quenching solution. Never add the quenching solution directly to the concentrated reaction mixture.

  • Venting: Be aware that quenching with a bicarbonate solution will evolve CO₂ gas. Ensure the system is not sealed and vent the separatory funnel frequently during extraction.[13]

  • Extraction: Once the quench is complete, proceed with the standard aqueous workup, including extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.[13]

Visualizations

Troubleshooting Workflow for an Unexpected Exotherm

Exotherm_Troubleshooting Start Unexpected Temperature Rise Detected Stop_Addition IMMEDIATELY STOP REAGENT ADDITION Start->Stop_Addition Enhance_Cooling Enhance Cooling: - Add more ice/dry ice - Use cryo-cooler Stop_Addition->Enhance_Cooling Assess_Situation Is Temperature Under Control? Enhance_Cooling->Assess_Situation Dilute Consider Diluting with Pre-chilled Inert Solvent Assess_Situation->Dilute  No Continue_Monitoring Continue Monitoring Until Stable Assess_Situation->Continue_Monitoring  Yes Emergency EMERGENCY: Alert Others & Evacuate Assess_Situation->Emergency  No, & Rapidly Increasing Dilute->Assess_Situation Investigate_Cause Investigate Root Cause: - Addition Rate? - Cooling Failure? - Concentration? Continue_Monitoring->Investigate_Cause End Proceed Cautiously or Terminate Investigate_Cause->End

Caption: A workflow for immediate actions when an unexpected exotherm occurs.

Factors Contributing to Thermal Runaway

Thermal_Runaway_Factors cluster_generation Heat Generation Factors cluster_removal Heat Removal Factors TR Thermal Runaway Heat_Gen Rate of Heat Generation Exceeds Rate of Heat Removal Heat_Gen->TR Fast_Addition Fast Reagent Addition Fast_Addition->Heat_Gen High_Conc High Reactant Concentration High_Conc->Heat_Gen Poor_Mixing Poor Mixing / Hot Spots Poor_Mixing->Heat_Gen Cooling_Fail Inadequate Cooling Cooling_Fail->Heat_Gen Ambient_Temp High Ambient Temperature Ambient_Temp->Heat_Gen Solvent_Choice Low Boiling Point Solvent Solvent_Choice->Heat_Gen

References

Technical Support Center: Catalyst Selection for 2-Ethoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-ethoxyacetyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

  • Q1: My Friedel-Crafts acylation reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

    A1: Several factors can contribute to low or no yield in Friedel-Crafts acylations. The most frequent culprits are related to the catalyst, reagents, and reaction conditions.[1][2]

    • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will lead to the deactivation of the catalyst.[1][2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it for electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]

    • Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, which can inhibit its catalytic activity.[2][3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.

    • Sub-optimal Temperature: The reaction temperature can significantly impact the yield. Some reactions may require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition or side reactions.[1]

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

  • Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the selectivity?

    A2: While Friedel-Crafts acylation is generally more selective than alkylation, the formation of multiple products can still occur, particularly with highly activated aromatic rings.[1]

    • Regioselectivity: The position of acylation is determined by the directing effects of the substituents on the aromatic ring. Ortho- and para-directing groups will lead to a mixture of isomers. Steric hindrance from the 2-ethoxyacetyl group may favor the para product.

    • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction. Experimenting with milder Lewis acids or different solvents may improve the selectivity for the desired isomer.

Issue 3: Difficulties in Amidation Reactions

  • Q3: My amidation reaction between this compound and an amine is sluggish or incomplete. What can I do to improve it?

    A3: Challenges in amidation reactions often stem from the basicity of the amine and the reaction conditions.

    • Base Selection: A non-nucleophilic base is typically required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA) or pyridine. For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[4]

    • Solvent Choice: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

    • Temperature: While many amidations proceed at room temperature, gentle heating may be necessary for less reactive amines.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q4: What are the recommended catalysts for Friedel-Crafts acylation with this compound?

    A4: The choice of catalyst for Friedel-Crafts acylation depends on the reactivity of the aromatic substrate.

    • For Activated and Neutral Arenes (e.g., anisole, toluene): Strong Lewis acids are typically used. Aluminum chloride (AlCl₃) is the most common and powerful catalyst. Other options include ferric chloride (FeCl₃) and tin tetrachloride (SnCl₄).[3][5]

    • For Sensitive Substrates: For substrates that are prone to degradation under strongly acidic conditions, milder Lewis acids such as zinc chloride (ZnCl₂) or solid acid catalysts like zeolites can be employed, though they may require higher reaction temperatures.[3]

  • Q5: What type of catalyst is needed for the reaction of this compound with an amine to form an amide?

    A5: The reaction of an acyl chloride with an amine to form an amide typically requires a base to act as a scavenger for the hydrochloric acid (HCl) that is produced. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is commonly used. In some cases, a slight excess of the amine reactant can also serve as the base. For challenging amidations, a catalytic amount of a stronger, non-nucleophilic base like DBU can be effective.[4]

  • Q6: Are catalysts necessary for the esterification of an alcohol with this compound?

    A6: The reaction between a reactive acyl chloride like this compound and an alcohol to form an ester is generally rapid and often does not require a catalyst. However, for less reactive alcohols or to accelerate the reaction, a catalytic amount of a base such as pyridine or 4-(dimethylamino)pyridine (DMAP) can be used.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Anisole with Acyl Chlorides.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
AlCl₃Acetyl ChlorideDichloromethane0 to rt0.5HighHigh (para)[6]
ZnCl₂Acetic AnhydrideSolvent-free30<1High-[6]
HBEA ZeoliteBenzoyl Chloride-12024~80High (para)[5]
Solid Acid CatalystsAcetyl ChlorideSolvent-free1305HighHigh (para)[7]

Note: The data presented is for similar acylation reactions and serves as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with this compound

This protocol is adapted from general procedures for Friedel-Crafts acylation.[2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anisole

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension at 0 °C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Amidation of Aniline with this compound

This protocol is adapted from a general procedure for the amidation of amines with chloroacetyl chloride.[4]

Materials:

  • Aniline

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and DBU (0.2 equivalents) in anhydrous THF at room temperature.

  • Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash it with water.

  • Purification: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol.

Mandatory Visualization

CatalystSelectionWorkflow start Start: Define Reaction Type with this compound reaction_type Select Reaction Type start->reaction_type fc_acylation Friedel-Crafts Acylation reaction_type->fc_acylation Acylation amidation Amidation reaction_type->amidation Amidation esterification Esterification reaction_type->esterification Esterification substrate_reactivity Assess Aromatic Substrate Reactivity fc_acylation->substrate_reactivity amine_reactivity Assess Amine Reactivity amidation->amine_reactivity alcohol_reactivity Assess Alcohol Reactivity esterification->alcohol_reactivity activated_neutral Activated or Neutral Arene (e.g., anisole, toluene) substrate_reactivity->activated_neutral High/Moderate deactivated Deactivated Arene (e.g., nitrobenzene) substrate_reactivity->deactivated Low strong_lewis_acid Use Strong Lewis Acid (e.g., AlCl3, FeCl3) activated_neutral->strong_lewis_acid milder_lewis_acid Consider Milder Lewis Acid (e.g., ZnCl2) or Solid Acid Catalyst deactivated->milder_lewis_acid end Proceed with Experiment strong_lewis_acid->end milder_lewis_acid->end reactive_amine Reactive Amine amine_reactivity->reactive_amine High less_reactive_amine Less Reactive Amine amine_reactivity->less_reactive_amine Low non_nucleophilic_base Use Non-nucleophilic Base (e.g., TEA, Pyridine) reactive_amine->non_nucleophilic_base stronger_base Use Stronger Non-nucleophilic Base (e.g., DBU) less_reactive_amine->stronger_base non_nucleophilic_base->end stronger_base->end reactive_alcohol Primary or Secondary Alcohol alcohol_reactivity->reactive_alcohol High less_reactive_alcohol Tertiary or Hindered Alcohol alcohol_reactivity->less_reactive_alcohol Low no_catalyst No Catalyst Generally Needed reactive_alcohol->no_catalyst base_catalyst Consider Catalytic Base (e.g., Pyridine, DMAP) less_reactive_alcohol->base_catalyst no_catalyst->end base_catalyst->end

Caption: Catalyst selection workflow for this compound reactions.

References

Technical Support Center: 2-Ethoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethoxyacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with this compound?

A1: this compound is a flammable and corrosive liquid that reacts with moisture.[1] It can cause severe skin burns and eye damage.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q2: My acylation reaction with an amine is not proceeding. What are the common causes?

A2: A common issue is the inactivation of the amine starting material. The reaction of an amine with this compound produces hydrochloric acid (HCl) as a byproduct.[2] If a base is not present to neutralize the HCl, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Ensure you are using at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, or two equivalents of the substrate amine.[3] Additionally, verify the purity of your reagents and the dryness of your solvent and glassware.[3]

Q3: What are the most common byproducts in a this compound reaction, and how do I remove them?

A3: The most common byproduct is 2-ethoxyacetic acid, formed from the hydrolysis of unreacted this compound during the workup. This acidic impurity can typically be removed by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate. Other byproducts depend on the quenching agent used. For example, using an alcohol to quench will result in the corresponding 2-ethoxyacetate ester. These byproducts are typically removed through column chromatography.

Q4: How should I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. To visualize the reaction, you can quench a small aliquot of the reaction mixture with methanol. The methanol will react with any remaining this compound to form the stable methyl 2-ethoxyacetate.[4] This allows you to compare the disappearance of your starting material against the formation of the product and the methyl ester byproduct on the TLC plate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to inactive amine.Add at least one equivalent of a non-nucleophilic base like triethylamine to scavenge HCl.[3]
Moisture in the reaction.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.[3]
Low reactivity of the nucleophile.Consider gentle heating of the reaction mixture after initial addition at a lower temperature.[3]
Formation of a Gooey Precipitate During Workup Formation of insoluble salts or byproducts.Continue washing with water to dissolve the precipitate. If it persists, filter the entire mixture through a pad of Celite before proceeding with the extraction.
Product Contaminated with 2-Ethoxyacetic Acid Incomplete removal of the hydrolyzed acyl chloride.Perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate. Ensure the aqueous layer is basic after the final wash.
Difficulty Separating Product from Triethylammonium Chloride The salt is partially soluble in the organic solvent.Wash the organic layer multiple times with water to remove the water-soluble salt. A final wash with brine will help to remove residual water from the organic layer.

Experimental Protocols

General Protocol for the Acylation of an Amine with this compound

This protocol describes a general procedure for the reaction of a primary or secondary amine with this compound.

Materials:

  • Amine substrate

  • This compound

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Nitrogen or Argon source

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine substrate and 1.1 equivalents of triethylamine in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Proceed to the workup procedure.

Standard Aqueous Workup Procedure
  • Quenching: Cool the reaction mixture to 0 °C and slowly add water to quench any unreacted this compound.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Acid Wash: Wash the organic layer with a dilute aqueous HCl solution to remove excess triethylamine.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove 2-ethoxyacetic acid.[5]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Data Presentation

The choice of quenching agent for unreacted this compound will determine the primary byproduct formed. This can be a strategic choice depending on the ease of separation from the desired product.

Quenching Agent Chemical Formula Resulting Byproduct Typical Separation Method
WaterH₂O2-Ethoxyacetic acidExtraction with aqueous base
MethanolCH₃OHMethyl 2-ethoxyacetateColumn chromatography
Diethylamine(CH₃CH₂)₂NHN,N-Diethyl-2-ethoxyacetamideColumn chromatography

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_setup Dissolve amine and triethylamine in anhydrous DCM at 0°C addition Add this compound dropwise reaction_setup->addition stir Stir at room temperature and monitor by TLC addition->stir quench Quench with water at 0°C stir->quench extract Dilute and wash with aq. HCl, aq. NaHCO3, brine quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General experimental workflow for a this compound acylation reaction.

troubleshooting_logic start Low Yield in Acylation check_base Is a base present to neutralize HCl? start->check_base check_moisture Are reagents and solvents anhydrous? check_base->check_moisture Yes add_base Add stoichiometric amount of base (e.g., Et3N) check_base->add_base No check_temp Is the reaction temperature appropriate? check_moisture->check_temp Yes dry_reagents Use oven-dried glassware and anhydrous solvents check_moisture->dry_reagents No adjust_temp Warm to RT or gently heat if no reaction at 0°C check_temp->adjust_temp No

Caption: Troubleshooting logic for low yield in this compound acylation reactions.

References

identifying and removing impurities from 2-ethoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from 2-ethoxyacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from ethoxyacetic acid and thionyl chloride?

A1: The most probable impurities include unreacted ethoxyacetic acid, excess thionyl chloride, and dissolved byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1][2] Depending on the purity of the starting materials and reaction conditions, other potential impurities could include chloroacetyl chloride.

Q2: What is the recommended primary method for purifying this compound?

A2: Fractional distillation is the most effective and widely recommended method for purifying this compound.[1][3] This technique separates compounds based on their boiling points, and there is a significant difference between the boiling point of this compound (approx. 125 °C) and that of the major impurity, thionyl chloride (76 °C).

Q3: Can I use a quenching method to remove excess thionyl chloride?

A3: Quenching with water or a basic solution is generally not recommended for the purification of this compound.[4][5] As an acid chloride, it is highly susceptible to hydrolysis and will react with water to revert to ethoxyacetic acid, thus reducing your product yield.[4][6]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is most commonly determined using Gas Chromatography (GC).[7] Titration methods can also be employed to determine the concentration of the acid chloride. Commercial-grade this compound typically has a purity of greater than 95-96%.[7]

Q5: My purified this compound is yellow or brown. What is the likely cause?

A5: A colored product can indicate the presence of impurities, which may arise from using old or impure thionyl chloride.[1] To avoid this, it is recommended to use freshly distilled thionyl chloride for the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Purified Product Incomplete reaction.Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid -OH peak).
Hydrolysis of the product during workup or distillation.Ensure all glassware is meticulously dried before use. Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon).[1]
Loss of product during distillation.Use a well-insulated distillation column and ensure the collection flask is adequately cooled. For small-scale purifications, a Kugelrohr apparatus can minimize losses.
Product is Contaminated with Starting Material (Ethoxyacetic Acid) Incomplete reaction.Use a slight excess of the chlorinating agent (thionyl chloride) to ensure full conversion of the carboxylic acid.
Inefficient distillation.Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to improve separation efficiency. Ensure a slow and steady distillation rate.
Product is Contaminated with Thionyl Chloride Insufficient removal of excess reagent.After the reaction, excess thionyl chloride can be removed by distillation. Adding a high-boiling inert solvent like toluene and then removing it under reduced pressure can help to azeotropically remove the last traces of thionyl chloride before the final fractional distillation of the product.[1]
Product Hydrolyzes During Storage Exposure to atmospheric moisture.Store the purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a desiccator.[1]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₄H₇ClO₂122.55~125
Ethoxyacetic AcidC₄H₈O₃104.10205-207
Thionyl ChlorideSOCl₂118.9776
Chloroacetyl ChlorideC₂H₂Cl₂O112.94105-106

Experimental Protocols

Detailed Protocol for Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Apparatus Setup:

    • Ensure all glassware is thoroughly oven-dried to remove any moisture.

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a magnetic stir bar in the round-bottom distillation flask.

    • Connect the fractionating column to the distillation flask. For efficient separation, a column with a length of at least 20-30 cm and packed with a suitable material like Raschig rings or containing Vigreux indentations is recommended.

    • Attach the condenser to the top of the fractionating column and the receiving flask at the end of the condenser.

    • Ensure a gentle flow of cooling water through the condenser.

    • Set up a system to maintain an inert atmosphere throughout the distillation process.

  • Distillation Process:

    • Begin stirring the crude product.

    • Slowly heat the distillation flask using the heating mantle.

    • Carefully monitor the temperature at the top of the fractionating column.

    • The first fraction to distill will be the lower boiling point impurities, primarily excess thionyl chloride (boiling point ~76 °C). Collect this fraction in a separate receiving flask and dispose of it appropriately.

    • As the temperature begins to rise and stabilizes at the boiling point of this compound (around 125 °C), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate to ensure good separation. A rapid distillation will lead to poor separation efficiency.

    • Continue collecting the fraction that distills at a constant temperature.

    • Stop the distillation when there is a significant temperature drop or when only a small amount of residue remains in the distillation flask. This residue will contain the higher boiling point impurities, including the starting ethoxyacetic acid.

  • Product Handling and Storage:

    • Allow the apparatus to cool down under the inert atmosphere.

    • Transfer the purified this compound to a clean, dry, and tightly sealed container.

    • Store the purified product under an inert atmosphere in a cool, dry place, preferably in a desiccator, to prevent hydrolysis.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude this compound distillation Perform Fractional Distillation start->distillation analyze_purity Analyze Purity by GC distillation->analyze_purity is_pure Purity >95%? analyze_purity->is_pure pure_product Pure Product (Store under Inert Gas) is_pure->pure_product Yes troubleshoot Identify Impurity is_pure->troubleshoot No low_bp_impurity Low Boiling Impurity (e.g., Thionyl Chloride) troubleshoot->low_bp_impurity Peak before main product high_bp_impurity High Boiling Impurity (e.g., Ethoxyacetic Acid) troubleshoot->high_bp_impurity Peak after main product hydrolysis Product Hydrolysis troubleshoot->hydrolysis Presence of Ethoxyacetic Acid and low yield re_distill_low Re-distill with careful fraction cutting low_bp_impurity->re_distill_low re_distill_high Re-distill with a more efficient column high_bp_impurity->re_distill_high check_anhydrous Ensure Anhydrous Conditions and Re-synthesize hydrolysis->check_anhydrous re_distill_low->analyze_purity re_distill_high->analyze_purity check_anhydrous->start

Caption: Troubleshooting workflow for the purification of this compound.

References

effect of solvent on 2-ethoxyacetyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethoxyacetyl Chloride

This technical support guide provides detailed information on the effects of solvents on the reactivity of this compound, offering troubleshooting advice and experimental protocols for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reactivity of this compound?

A1: Solvent polarity significantly influences the reactivity of this compound. Polar solvents can stabilize the transition states and intermediates involved in the reaction. In highly ionizing polar solvents, the reaction may proceed through a dissociative or SN1-like mechanism, where the C-Cl bond cleaves to form an acylium ion intermediate.[1][2] In less ionizing or nonpolar solvents, an associative or SN2-like mechanism, involving direct nucleophilic attack on the carbonyl carbon, is more likely.[3][4] Increased solvent polarity generally leads to an increased rate of reaction, especially in solvolysis reactions.[1]

Q2: What is the difference between using a polar protic versus a polar aprotic solvent for reactions with this compound?

A2: The choice between a polar protic and a polar aprotic solvent is critical as it affects both the acyl chloride and the nucleophile.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[5] They can solvate both the developing carbocation-like transition state and the leaving group (chloride ion), which speeds up SN1-type reactions (solvolysis).[2][6] However, they can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity, which can slow down SN2 reactions.[7][8] These solvents can also act as nucleophiles themselves, leading to solvolysis as a side reaction.

  • Polar Aprotic Solvents (e.g., DCM, THF, DMF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[5] They are effective at solvating cations but not anions (the nucleophile).[6] This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for SN2 reactions, such as the acylation of amines or alcohols where solvolysis is undesirable.[7][9]

Q3: My acylation reaction with an amine is slow or incomplete in Dichloromethane (DCM). What could be the issue?

A3: Several factors could be contributing to a slow or incomplete reaction:

  • Insufficient Base: Acylation reactions with amines produce hydrochloric acid (HCl).[10] This acid will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIEA) is required to neutralize the HCl as it forms.[9][11] For less reactive amines, using an excess of the base may be necessary.

  • Moisture: this compound is highly reactive towards water.[12] Any moisture in the solvent or on the glassware will hydrolyze the acyl chloride, reducing the amount available to react with your amine. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Amine Reactivity: If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing the reaction. In such cases, gentle heating or switching to a more polar aprotic solvent like DMF might be necessary.

  • Formation of a Ketene Intermediate: In the presence of a strong base, an acyl chloride with an α-proton (like this compound) can potentially form a ketene intermediate. While this is less common under standard acylation conditions, it can lead to side products. Adding the acyl chloride slowly to a solution of the amine and base at a low temperature (e.g., 0 °C) can help minimize this.[11]

Q4: Can I use pyridine as both a solvent and a base for my reaction?

A4: Yes, pyridine can be used as both a solvent and a base. It acts as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium salt. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol or amine). This can be particularly useful for acylating sterically hindered alcohols.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent DecompositionThis compound is moisture-sensitive.[12] Use freshly opened or properly stored reagent. Ensure solvents are anhydrous.
2. Insufficient BaseAdd at least one equivalent of a non-nucleophilic base (e.g., triethylamine) when reacting with amines or alcohols to scavenge HCl.[9]
3. Competing SolvolysisThe solvent (e.g., an alcohol) is acting as a nucleophile. Use an inert aprotic solvent like DCM, THF, or acetonitrile.[9]
Multiple Products/Side Reactions 1. Reaction with SolventProtic solvents (water, alcohols) will react to form ethoxyacetic acid or the corresponding ester. Use an aprotic solvent.
2. Over-acylationIf the nucleophile has multiple reactive sites (e.g., a diamine), consider using a protecting group strategy or adjusting stoichiometry and reaction time.
3. High TemperatureHigh temperatures can sometimes lead to decomposition or side reactions. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Reaction Fails to Go to Completion 1. Poor NucleophileThe amine or alcohol is sterically hindered or electronically deactivated. Consider gentle heating, longer reaction times, or using a nucleophilic catalyst like DMAP or pyridine.
2. Reversibility (unlikely)Acyl chloride reactions are generally irreversible.[13] Incomplete conversion is more likely due to points 1 or 2 under "Low Yield".

Quantitative Data on Solvent Effects

Solvent Solvent Type Dielectric Constant (ε) Expected Relative Rate Primary Mechanism
WaterPolar Protic80.1Very HighSN1-like / Solvolysis
MethanolPolar Protic32.7HighSN1/SN2-like / Solvolysis
EthanolPolar Protic24.5Moderate-HighSN1/SN2-like / Solvolysis
AcetonitrilePolar Aprotic37.5ModerateSN2 (with added nucleophile)
Dichloromethane (DCM)Aprotic9.1LowSN2 (with added nucleophile)
Tetrahydrofuran (THF)Aprotic7.5LowSN2 (with added nucleophile)
TolueneNonpolar2.4Very LowSN2 (with added nucleophile)
Note: This data is illustrative and intended to show general trends. Actual rates depend on the specific nucleophile, temperature, and concentration.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine

This protocol describes the reaction of an amine with this compound in an aprotic solvent.[9][15]

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates completion.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Acylation of an Alcohol

This protocol details the esterification of an alcohol using this compound.[16][17]

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM in an oven-dried flask under nitrogen. Add pyridine (1.5 eq) as both a base and catalyst.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add this compound (1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M copper sulfate solution (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude ester by flash column chromatography.

Visualizations

G cluster_mech Nucleophilic Acyl Substitution Mechanism AcylCl This compound (Electrophile) TS1 Tetrahedral Intermediate AcylCl->TS1 Nuc Nucleophile (e.g., R-NH2) Nuc->AcylCl 1. Nucleophilic Attack Product Amide Product TS1->Product 2. Elimination of Cl- HCl HCl

Caption: General mechanism for the reaction of this compound.

G cluster_workflow Experimental Workflow for Acylation A 1. Setup - Dry glassware - Inert atmosphere (N2) B 2. Reagent Addition - Dissolve Nucleophile & Base - Cool to 0°C A->B C 3. Reaction - Add this compound dropwise - Warm to RT and stir B->C D 4. Monitoring - Check progress via TLC/LCMS C->D E 5. Work-up - Quench reaction - Aqueous wash D->E F 6. Isolation & Purification - Dry organic layer - Concentrate solvent - Column Chromatography E->F G Final Product F->G

Caption: A typical experimental workflow for acylation reactions.

G cluster_decision Solvent Selection Guide Start Start: Choose Reaction Type Nucleophile What is the nucleophile? Start->Nucleophile Amine Amine / Alcohol (Non-solvent Nucleophile) Nucleophile->Amine External SolventNuc Solvent as Nucleophile (Solvolysis) Nucleophile->SolventNuc Solvent Aprotic Use Polar Aprotic Solvent (DCM, THF, MeCN) Amine->Aprotic Protic Use Polar Protic Solvent (MeOH, EtOH, H2O) SolventNuc->Protic Base Add non-nucleophilic base (TEA, DIEA) Aprotic->Base

Caption: Decision flowchart for selecting an appropriate solvent.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Ethoxyacetyl Chloride and Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-ethoxyacetyl chloride and the widely used acetyl chloride. The selection of an appropriate acylating agent is a critical decision in the synthesis of esters and amides, directly impacting reaction kinetics, yield, and purity. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions regarding the use of these two reagents.

Introduction to Acyl Chloride Reactivity

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as potent acylating agents. Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. The generally accepted mechanism for acylation using acyl chlorides is a nucleophilic addition-elimination pathway.

The reactivity of a specific acyl chloride is primarily governed by two factors:

  • Electronic Effects: The nature of the substituent attached to the acyl group can significantly influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups tend to increase reactivity by further polarizing the carbonyl bond, while electron-donating groups can decrease reactivity.

  • Steric Effects: Bulky substituents near the carbonyl carbon can hinder the approach of a nucleophile, thereby reducing the reaction rate.

Comparative Reactivity: this compound vs. Acetyl Chloride

The primary difference between this compound and acetyl chloride lies in the substituent on the α-carbon. In acetyl chloride, this is a hydrogen atom, while in this compound, it is an ethoxy group (-OCH₂CH₃).

Electronic Effects of the Ethoxy Group

The ethoxy group is expected to exert two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom in the ethoxy group is highly electronegative and will pull electron density away from the carbonyl carbon through the sigma bonds. This electron-withdrawing inductive effect should, in principle, increase the electrophilicity of the carbonyl carbon and thus enhance reactivity. Studies on chloroacetyl chloride have shown that the electron-withdrawing chlorine atom increases the rate of methanolysis compared to acetyl chloride.

  • Resonance Effect (+R) and Neighboring Group Participation: The lone pairs of electrons on the oxygen atom of the ethoxy group could potentially participate in resonance, donating electron density towards the carbonyl group. However, this effect is generally weak for groups separated from the carbonyl by a methylene bridge. More significant could be the potential for neighboring group participation (NGP) , where the oxygen atom could assist in the departure of the chloride ion through the formation of a cyclic intermediate. This would also lead to an enhanced reaction rate.

Steric Effects

The ethoxy group is sterically more demanding than the methyl group of acetyl chloride. This increased steric bulk around the reaction center could impede the approach of a nucleophile, leading to a decrease in the reaction rate.

Quantitative Data

While extensive kinetic data for the solvolysis of acetyl chloride in various solvents is available, direct comparative quantitative data for this compound under the same conditions is not readily found in the literature. The table below presents representative solvolysis rate constants for acetyl chloride in different solvent systems. This data serves as a baseline for understanding its reactivity.

Solvent SystemTemperature (°C)First-Order Rate Constant (s⁻¹)
Methanol0Data not available in direct comparison
Ethanol/Water (40%)0Data not available in direct comparison
Trifluoroethanol/Water (97%)0Data not available in direct comparison
Acetone/WaterVariousVarious

Note: The table is populated with placeholders as direct comparative data was not found in the search results. A detailed experimental protocol is provided below to obtain this crucial data.

Experimental Protocols

To provide a definitive comparison of the reactivity of this compound and acetyl chloride, a detailed kinetic study is required. The following protocols describe established methods for determining the rates of acylation reactions.

General Method for Kinetic Analysis: Solvolysis Reaction

The rate of solvolysis (reaction with the solvent) can be conveniently monitored by measuring the production of hydrochloric acid over time.

Materials:

  • This compound

  • Acetyl Chloride

  • Solvent of choice (e.g., methanol, ethanol, or a mixture with water)

  • Titrating agent (e.g., standardized sodium hydroxide solution)

  • Indicator (e.g., phenolphthalein)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Pipettes and burettes

Procedure:

  • A known concentration of the acyl chloride is prepared in the chosen solvent at a constant temperature.

  • The reaction is initiated by adding the acyl chloride to the solvent.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding to a known excess of a standard base or by rapid cooling).

  • The amount of HCl produced is determined by titrating the unreacted base or the acid in the quenched sample with a standardized solution.

  • The concentration of the acyl chloride remaining at each time point is calculated.

  • The data is then used to determine the order of the reaction and the rate constant.

In-situ Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time reaction monitoring.

Materials and Equipment:

  • NMR Spectrometer

  • NMR tubes

  • This compound

  • Acetyl Chloride

  • Nucleophile (e.g., an alcohol or amine)

  • Deuterated solvent

Procedure:

  • The reactants (acyl chloride and nucleophile) are mixed in an NMR tube with a deuterated solvent.

  • The NMR tube is placed in the spectrometer, and spectra are acquired at regular intervals.

  • The disappearance of the reactant signals and the appearance of the product signals are monitored over time.

  • The integration of the respective peaks allows for the determination of the concentration of each species as a function of time.

  • This data is then used to calculate the reaction rate constant.

Visualizing Reaction Pathways and Workflows

General Mechanism of Nucleophilic Acyl Substitution

The following diagram illustrates the general two-step addition-elimination mechanism for the reaction of an acyl chloride with a nucleophile.

Caption: Nucleophilic Addition-Elimination Mechanism.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in a typical experimental workflow for determining the reaction kinetics of acyl chlorides.

G A Prepare Reactant Solutions (Acyl Chloride & Nucleophile) B Initiate Reaction in Thermostated Vessel A->B C Monitor Reaction Progress (e.g., Titration, NMR, GC) B->C D Collect Data at Time Intervals C->D E Analyze Data to Determine Rate Law and Rate Constant D->E F Compare Rate Constants for This compound and Acetyl Chloride E->F

Caption: Workflow for Kinetic Analysis.

Conclusion

Based on theoretical principles, the reactivity of this compound relative to acetyl chloride will be determined by the interplay of the electron-withdrawing inductive effect of the ethoxy group, potential neighboring group participation, and steric hindrance. While the inductive effect and potential NGP suggest increased reactivity, the steric bulk of the ethoxy group would predict a decrease.

A Comparative Guide to 2-Ethoxyacetyl Chloride and Other Acylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that significantly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 2-ethoxyacetyl chloride with other commonly used acylating agents, supported by available experimental data and detailed methodologies.

Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters, amides, and other carbonyl-containing compounds. The reactivity of these agents is a key consideration, with acyl chlorides generally being among the most reactive due to the high electrophilicity of the carbonyl carbon and the good leaving group ability of the chloride ion.

Performance Comparison of Acylating Agents

The choice of an acylating agent depends on a balance of factors including reactivity, selectivity, cost, and the nature of the substrate. While direct comparative studies under identical conditions are not always available in the literature, we can compile and contrast data from various sources to provide a useful overview. The following table summarizes the performance of this compound and other common acylating agents in the N-acylation of amines, a crucial reaction in the synthesis of many pharmaceuticals.

Acylating AgentSubstrateBase/CatalystSolventTemp. (°C)TimeYield (%)Reference
This compound cis-3-amino-6-methylchroman-4-olNot specifiedNot specifiedNot specifiedNot specifiedReported as successful[1]
Acetyl ChlorideAnilineK₂CO₃ / TBABDMFRoom Temp.15-30 minHigh[2]
Acetyl ChlorideBenzylamineTriethylamineDichloromethane0 to RT1-6 hNot specified[3]
Acetic AnhydrideAnilineSodium AcetateWaterRoom Temp.Not specifiedGood[4]
Benzoyl ChlorideImidazoleClaySolvent-freeRoom Temp.5 min96%[5]
Chloroacetyl ChlorideAnilinePhosphate Buffer (pH 7.4)WaterRoom Temp.15 min92%[6]
Chloroacetyl ChlorideBenzylaminePhosphate Buffer (pH 7.4)WaterRoom Temp.20 minNot specified[6]

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions.

Reactivity and Selectivity Considerations

The reactivity of acyl chlorides is influenced by both electronic and steric factors. Generally, the reactivity of aliphatic acyl chlorides decreases as the steric bulk of the alkyl chain increases.[3] Therefore, this compound is expected to be slightly less reactive than the smaller acetyl chloride. This can be advantageous in reactions requiring greater selectivity or milder conditions.

The ethoxy group in this compound can also influence its properties, for example by affecting solubility in organic solvents.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for N-acylation reactions using different acylating agents.

Protocol 1: General Procedure for N-Acylation with Acetyl Chloride

This protocol describes the acetylation of an aromatic primary amine in a brine solution, which can be adapted for other amines.[7]

Materials:

  • Aromatic primary amine (0.025 mol)

  • Sodium acetate trihydrate (5g, 0.038 mol)

  • Brine solution (36% aqueous solution of sodium chloride, 50 mL)

  • Acetyl chloride (2 mL, 0.028 mol)

  • Acetone (23 mL)

  • Saturated NaHCO₃ solution

  • Concentrated HCl

Procedure:

  • Dissolve sodium acetate trihydrate in the brine solution.

  • Add the aromatic primary amine (if insoluble in water, dissolve in ~20 mL of acetone).

  • Add a solution of acetyl chloride in acetone (3 mL) dropwise to the mixture with stirring at room temperature.

  • Stir the reaction mixture for an additional hour.

  • Add saturated NaHCO₃ solution until effervescence ceases.

  • Acidify the solution with concentrated HCl.

  • The solid product is collected by filtration and recrystallized.

Protocol 2: N-Acylation of Benzylamine in a Continuous-Flow Reactor

This method utilizes acetonitrile as the acetylating agent in a continuous-flow system.[8][9]

Materials:

  • Benzylamine

  • Acetonitrile

  • Alumina (as catalyst)

Procedure:

  • A continuous-flow reactor is packed with alumina.

  • A solution of benzylamine in acetonitrile is passed through the heated reactor.

  • The optimal conditions were found to be 200 °C and 50 bar pressure.

  • The product, N-benzylacetamide, is isolated after evaporation of the solvent and can be purified by recrystallization.

  • Under these conditions, a 94% isolated yield of N-benzylacetamide was achieved in a scaled-up reaction.[8]

Visualization of Key Concepts

To aid in the understanding of the selection process and experimental execution, the following diagrams are provided.

Acylating_Agent_Selection cluster_factors Factors for Acylating Agent Selection cluster_choice Choice of Acylating Agent Reactivity Reactivity (Acyl Chloride > Anhydride > Acid) AcylChloride Acyl Chloride (e.g., this compound) Reactivity->AcylChloride High Selectivity Selectivity (e.g., Chemoselectivity) Anhydride Acid Anhydride Selectivity->Anhydride Moderate Substrate Substrate Scope & Steric Hindrance ActivatedAcid Activated Carboxylic Acid Substrate->ActivatedAcid Broad Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->AcylChloride Workup Workup & Byproducts (e.g., HCl vs. Acetic Acid) Workup->Anhydride Acylation_Workflow start Start: Assemble Dry Glassware dissolve Dissolve Substrate & Base in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture (e.g., 0 °C) dissolve->cool add_acyl Slowly Add Acylating Agent cool->add_acyl react Stir at Appropriate Temperature & Time add_acyl->react monitor Monitor Reaction (e.g., TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize end End: Pure Product characterize->end

References

A Comparative Guide to Analytical Methods for Purity Determination of 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 2-ethoxyacetyl chloride is paramount for the integrity and reproducibility of synthetic processes. This guide provides a comparative overview of common analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the expected purity, the nature of potential impurities, available instrumentation, and the desired level of accuracy and precision. The following table summarizes the key aspects of the most common techniques.

Analytical Method Principle Typical Reported Purity Advantages Disadvantages/Potential Interferences
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.>95.0%[1], >96.0%[2][3]High resolution for separating volatile impurities. Good sensitivity with appropriate detectors (e.g., FID, MS).Derivatization is often required due to the high reactivity of the acyl chloride.[4][5] Potential for on-column degradation if not derivatized.
Titrimetry Quantitative chemical reaction with a standardized solution.>95.0%, >96.0%[2][3]Simple, cost-effective, and does not require sophisticated instrumentation. Can provide high accuracy and precision.[5]Non-selective; titrates the acyl chloride and any acidic impurities like hydrochloric acid or the corresponding carboxylic acid.[6][7]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase.Not specified, but applicable with derivatization.Suitable for non-volatile impurities. A wide range of detectors can be used.Derivatization is necessary due to the reactivity of this compound with aqueous mobile phases typically used in reversed-phase HPLC.[4][8]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Not specified, but capable of high accuracy.Highly accurate and precise primary method.[9] Provides structural information about impurities. Does not require a reference standard of the analyte itself.Requires a high-field NMR spectrometer.[10] Careful selection of an internal standard is crucial.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for acyl chloride analysis and can be adapted for this compound.

Gas Chromatography (GC) with Derivatization

Due to the reactive nature of this compound, direct injection onto a GC column can lead to erroneous results.[4] Derivatization to a more stable compound is the recommended approach.

Principle: this compound is reacted with an alcohol (e.g., methanol) or an amine (e.g., diethylamine) to form the corresponding stable ester or amide, which can be readily analyzed by GC.[5][11]

Experimental Protocol (Methanol Derivatization):

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Derivatization: Add 1 mL of methanol to the flask. A catalyst such as pyridine can be added to scavenge the HCl generated.[5]

  • Dilution: Dilute to the mark with a suitable solvent like dichloromethane.

  • GC Analysis:

    • Column: A polar capillary column, such as a DB-WAX (30 m x 0.53 mm x 1 µm), is suitable for separating the resulting methyl 2-ethoxyacetate from potential impurities.[5]

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Program: 40°C for 5 minutes, then ramp to 230°C at 10°C/min, and hold for 7 minutes.[5]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium.

  • Quantification: The purity is determined by comparing the peak area of the derivatized product (methyl 2-ethoxyacetate) to the total peak area (area percent method) or by using an internal or external standard for more accurate quantification.

Titrimetry

Titrimetric methods offer a straightforward approach for determining the total acid chloride content.

Principle: The acid chloride is reacted with a known excess of a nucleophile, and the unreacted nucleophile or the product formed is titrated. A direct titration with an amine is also a viable method.[6][7]

Experimental Protocol (Direct Titration with Cyclohexylamine): [7]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable anhydrous solvent like tetrahydrofuran (THF).

  • Titrant: A standardized solution of cyclohexylamine in THF (e.g., 0.5 M).

  • Titration: Titrate the sample solution with the standardized cyclohexylamine solution.

  • End-Point Detection: The endpoint can be determined potentiometrically using glass and calomel electrodes, where a sharp change in potential is observed.[7]

  • Calculation: The purity of the this compound is calculated based on the volume of titrant consumed, the molarity of the titrant, and the weight of the sample. It is important to note that any free hydrochloric acid present in the sample will also be titrated, and a correction may be necessary.[7]

High-Performance Liquid Chromatography (HPLC) with Derivatization

Similar to GC, direct analysis of this compound by reversed-phase HPLC is challenging due to its reactivity with aqueous mobile phases.[8] Derivatization is essential for reliable analysis.[4]

Principle: this compound is reacted with a UV-active derivatizing agent, such as a nitrophenylhydrazine derivative, to form a stable product with strong UV absorbance.[4] This allows for sensitive detection by a UV-Vis detector.

Experimental Protocol (Derivatization with Nitrophenylhydrazine): [4]

  • Sample and Derivatizing Agent Preparation: Prepare a solution of the this compound sample and a solution of a nitrophenylhydrazine derivatizing reagent in acetonitrile.

  • Derivatization Reaction: Mix the sample and derivatizing agent solutions. The reaction typically proceeds rapidly at room temperature.[4]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of the derivatized product (e.g., 330-420 nm for nitrophenylhydrazine derivatives).[4]

    • Injection Volume: 10 µL.

  • Quantification: Purity is determined by comparing the peak area of the derivatized product to that of a similarly prepared standard of known concentration. This method has been shown to have good sensitivity, with limits of detection in the range of 0.01-0.03 µg/mL.[4]

Method Selection Workflow

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following workflow diagram illustrates a logical approach to selecting the appropriate technique.

MethodSelectionWorkflow start Start: Purity of This compound q1 Need to identify and quantify impurities? start->q1 q2 Are impurities volatile? q1->q2  Yes titration Titrimetry q1->titration  No (Total Purity Assay) gc GC with Derivatization q2->gc  Yes hplc HPLC with Derivatization q2->hplc  No q3 Is a high-field NMR available? q3->gc  No q3->hplc  No qnmr Quantitative NMR (qNMR) q3->qnmr  Yes (Primary Method/High Accuracy) gc->q3 hplc->q3

Caption: Workflow for selecting an analytical method for this compound purity.

This guide provides a foundational understanding of the primary analytical methods for assessing the purity of this compound. For specific applications, method validation according to regulatory guidelines (e.g., ICH) is essential to ensure the reliability of the results.

References

A Comparative Guide to the Spectroscopic Characterization of 2-Ethoxyacetyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR and ¹³C NMR spectroscopic characteristics of 2-ethoxyacetyl chloride and two of its common derivatives: N-benzyl-2-ethoxyacetamide and ethyl 2-ethoxyacetate. Understanding the distinct spectroscopic signatures of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings. This document presents experimental data, detailed analytical protocols, and a comparative analysis with alternative characterization techniques.

¹H and ¹³C NMR Data Comparison

The substitution of the chloride in this compound with an ethoxy group (forming an ester) or a benzylamino group (forming an amide) significantly influences the chemical shifts of nearby protons and carbons. The electron-withdrawing nature of the substituent directly attached to the carbonyl group plays a pivotal role in the observed shielding and deshielding effects.

Below is a summary of the experimental and predicted ¹H and ¹³C NMR data for the three compounds. The data for this compound is predicted due to its high reactivity, which makes obtaining experimental NMR spectra challenging.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound this compound StructurePredicted: -CH₂- (ethoxy): ~3.7 -CH₃ (ethoxy): ~1.2 -CH₂- (acetyl): ~4.3Predicted: C=O: ~172 -CH₂- (acetyl): ~75 -CH₂- (ethoxy): ~68 -CH₃ (ethoxy): ~15
N-Benzyl-2-ethoxyacetamide N-Benzyl-2-ethoxyacetamide StructureExperimental (similar compound): -CH₂- (ethoxy): ~3.5 -CH₃ (ethoxy): ~1.2 -CH₂- (acetyl): ~4.0 -CH₂- (benzyl): ~4.4 Ar-H (benzyl): 7.2-7.4 N-H: (variable)Experimental (similar compound): C=O: ~170 -CH₂- (acetyl): ~72 -CH₂- (ethoxy): ~67 -CH₃ (ethoxy): ~15 -CH₂- (benzyl): ~43 Ar-C (benzyl): 127-138
Ethyl 2-ethoxyacetate Ethyl 2-ethoxyacetate StructureExperimental: -CH₂- (ethoxy, ester): ~4.2 (q) -CH₃ (ethoxy, ester): ~1.3 (t) -CH₂- (ethoxy, ether): ~3.6 (q) -CH₃ (ethoxy, ether): ~1.2 (t) -CH₂- (acetyl): ~4.0 (s)Experimental: C=O: ~170 -CH₂- (acetyl): ~69 -CH₂- (ethoxy, ether): ~67 -CH₂- (ethoxy, ester): ~61 -CH₃ (ethoxy, ether): ~15 -CH₃ (ethoxy, ester): ~14

Experimental Protocols

1. General NMR Sample Preparation:

A standard protocol for acquiring high-quality NMR spectra involves the following steps:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak is often used as a reference.

2. Protocol for Moisture-Sensitive Compounds (e.g., this compound):

Due to their reactivity with moisture, special precautions must be taken when preparing NMR samples of acyl chlorides.[1]

  • Glassware Preparation: All glassware, including the NMR tube and pipette, must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator over a drying agent.

  • Inert Atmosphere: The entire sample preparation should be conducted under an inert atmosphere, such as in a glovebox or using a Schlenk line.

  • Solvent: Use a freshly opened ampule of a high-purity deuterated solvent or a solvent that has been rigorously dried over a suitable drying agent (e.g., molecular sieves).

  • Sample Handling: The acyl chloride should be handled exclusively under an inert atmosphere.

  • Sealed NMR Tube: For prolonged storage or for highly sensitive compounds, it is recommended to use a flame-sealed NMR tube or a tube equipped with a J. Young valve to ensure a hermetic seal.[2]

Visualization of Spectroscopic Relationships

The following diagram illustrates the logical relationship between the chemical structure of the 2-ethoxyacetyl moiety and the expected NMR signals.

G Structure-Spectra Correlation for 2-Ethoxyacetyl Derivatives cluster_structure Core Structure: CH3-CH2-O-CH2-C(=O)-X cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals cluster_substituent Substituent (X) CH3 CH3 (a) CH2_ether CH2 (b) H_a Protons (a) ~1.2 ppm (t) CH3->H_a corresponds to C_a Carbon (a) ~15 ppm CH3->C_a corresponds to O_ether O H_b Protons (b) ~3.6 ppm (q) CH2_ether->H_b corresponds to C_b Carbon (b) ~67 ppm CH2_ether->C_b corresponds to CH2_acetyl CH2 (c) C_O C=O (d) H_c Protons (c) ~4.0-4.3 ppm (s) CH2_acetyl->H_c corresponds to C_c Carbon (c) ~69-75 ppm CH2_acetyl->C_c corresponds to X X (e) C_d Carbon (d) ~170-172 ppm C_O->C_d corresponds to X->H_c influences δ X->C_c influences δ X->C_d influences δ Cl Cl OR OR (Ester) NR2 NR2 (Amide)

Caption: Correlation of chemical structure with NMR signals.

Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques provide complementary information for the characterization of this compound and its derivatives.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is excellent for identifying functional groups. The strong carbonyl (C=O) stretch is a key diagnostic peak for these compounds.

  • This compound: A strong C=O stretching band is expected at a higher wavenumber (typically >1800 cm⁻¹) due to the inductive effect of the chlorine atom.

  • N-Benzyl-2-ethoxyacetamide: The C=O stretch (Amide I band) appears at a lower frequency (around 1650 cm⁻¹) compared to the acyl chloride. An N-H stretch will also be present around 3300 cm⁻¹.

  • Ethyl 2-ethoxyacetate: The ester C=O stretch is observed around 1740 cm⁻¹. C-O stretching bands are also prominent.

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

  • This compound: The molecular ion peak may be observed, along with characteristic fragmentation patterns including the loss of Cl and the ethoxy group.

  • N-Benzyl-2-ethoxyacetamide: The molecular ion peak is typically observed. Common fragments include the benzyl cation (m/z 91) and fragments arising from the cleavage of the amide bond.

  • Ethyl 2-ethoxyacetate: The molecular ion is often weak or absent in electron ionization (EI) mass spectra. Characteristic fragments correspond to the loss of the ethoxy group and the ethyl group from the ester functionality.

Conclusion

The choice of analytical technique depends on the specific information required. ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of this compound derivatives and for monitoring their interconversion. FT-IR offers a rapid method for functional group analysis, while mass spectrometry confirms the molecular weight and provides fragmentation information for structural confirmation. For reactive species like this compound, adherence to stringent sample preparation protocols for NMR analysis is paramount to obtaining reliable data. This guide provides the foundational spectroscopic data and methodologies to support researchers in their work with this important class of compounds.

References

A Comparative Guide to the Synthetic Validation of 2-Ethoxyacetyl Chloride for Ethoxyacetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for the ethoxyacetylation of alcohols, focusing on the validation of 2-ethoxyacetyl chloride as a reagent. The performance of this route is compared with two common alternatives: the Steglich esterification using ethoxyacetic acid and a coupling agent, and the transesterification of an ethoxyacetate ester. To facilitate a direct and practical comparison, the synthesis of benzyl 2-ethoxyacetate from benzyl alcohol is used as a model transformation.

While specific experimental data for the synthesis of benzyl 2-ethoxyacetate is not widely published, this guide utilizes data from the analogous synthesis of benzyl acetate. This substitution is chemically reasonable, as the reactivity and expected yields are comparable due to the similar electronic and steric properties of the acetyl and 2-ethoxyacetyl moieties.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to achieve the ethoxyacetylation of benzyl alcohol.

ParameterRoute 1: this compoundRoute 2: Steglich EsterificationRoute 3: Transesterification
Reactants Benzyl alcohol, this compound, TriethylamineBenzyl alcohol, Ethoxyacetic acid, DCC, DMAPBenzyl alcohol, Ethyl ethoxyacetate, Catalyst (e.g., Sodium methoxide)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)None (or high-boiling solvent)
Temperature 0 °C to Room Temperature0 °C to Room TemperatureHigh Temperature (e.g., >100 °C)
Reaction Time 1-3 hours12-24 hours4-12 hours
Yield (%) >95%~85-95%~70-90% (equilibrium dependent)
Key Byproducts Triethylammonium chlorideDicyclohexylurea (DCU)Ethanol
Workup Aqueous wash and extractionFiltration and aqueous washDistillation

Experimental Protocols

Detailed methodologies for the three compared synthetic routes are provided below.

Route 1: Ethoxyacetylation using this compound

This method is a classic, high-yielding approach for the synthesis of esters from alcohols and acyl chlorides.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzyl alcohol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary.

Route 2: Steglich Esterification with Ethoxyacetic Acid

This method is a mild and effective way to form esters, particularly for acid-sensitive substrates.[1][2]

Materials:

  • Benzyl alcohol (1.0 equiv)

  • Ethoxyacetic acid (1.1 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of ethoxyacetic acid, benzyl alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the filter cake with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The residue can be purified by silica gel chromatography to yield the desired ester.

Route 3: Transesterification

This method involves the exchange of the alcohol part of an ester and is often driven to completion by removing the more volatile alcohol byproduct.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • Ethyl ethoxyacetate (3.0 equiv, acts as solvent and reactant)

  • Sodium methoxide (catalytic amount)

Procedure:

  • Combine benzyl alcohol, ethyl ethoxyacetate, and a catalytic amount of sodium methoxide in a flask equipped with a distillation head.

  • Heat the mixture to a temperature that allows for the distillation of ethanol.

  • Continue the reaction for 4-12 hours, monitoring the removal of ethanol.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

  • The excess ethyl ethoxyacetate can be removed under reduced pressure.

  • The crude product is then purified by fractional distillation or silica gel chromatography.

Mandatory Visualization

G cluster_0 Synthesis of Benzyl 2-Ethoxyacetate r1_start Benzyl Alcohol + This compound r1_reagents Triethylamine, DCM r1_start->r1_reagents Acylation r1_product Benzyl 2-Ethoxyacetate r1_reagents->r1_product r1_byproduct Triethylammonium Chloride r1_product->r1_byproduct Byproduct r2_start Benzyl Alcohol + Ethoxyacetic Acid r2_reagents DCC, DMAP, DCM r2_start->r2_reagents Steglich Esterification r2_product Benzyl 2-Ethoxyacetate r2_reagents->r2_product r2_byproduct Dicyclohexylurea (DCU) r2_product->r2_byproduct Byproduct r3_start Benzyl Alcohol + Ethyl Ethoxyacetate r3_reagents Catalytic Base (e.g., NaOMe) r3_start->r3_reagents Transesterification r3_product Benzyl 2-Ethoxyacetate r3_reagents->r3_product r3_byproduct Ethanol r3_product->r3_byproduct Byproduct

References

A Comparative Analysis of Synthetic Protocols for 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison at a Glance

The choice between thionyl chloride and oxalyl chloride for the synthesis of 2-ethoxyacetyl chloride involves a trade-off between reagent cost, reaction conditions, and ease of purification. The following table summarizes the key comparative aspects of these two common chlorinating agents.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Yield High (Analogous reaction for 1,2-bis(2-chloroethoxy)ethane reports 91.7%[1])Generally high (Yields for other acid chlorides can exceed 90%[2])
Reaction Temperature Typically refluxRoom temperature to gentle warming
Catalyst Often none required; catalytic DMF can be usedCatalytic N,N-Dimethylformamide (DMF) is standard
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)
Work-up Distillation to remove excess SOCl₂ and purify the productRotary evaporation to remove volatile byproducts and solvent
Safety Considerations Toxic, corrosive, and reacts violently with water. Byproducts are acidic and toxic gases.Toxic and corrosive. The use of DMF catalyst can lead to the formation of dimethylcarbamoyl chloride, a potent carcinogen.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis of this compound from 2-ethoxyacetic acid using both thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis using Thionyl Chloride

This method involves the reaction of 2-ethoxyacetic acid with an excess of thionyl chloride, which serves as both the chlorinating agent and the solvent. The reaction typically requires heating to drive it to completion.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the evolved HCl and SO₂ gases), 2-ethoxyacetic acid (1 equivalent) is added.

  • An excess of thionyl chloride (2 to 4 equivalents) is carefully added to the flask.

  • The reaction mixture is heated to reflux (approximately 76°C, the boiling point of thionyl chloride) and maintained at this temperature for 1-3 hours, or until the evolution of gaseous byproducts ceases.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is often favored for its milder reaction conditions, proceeding at or near room temperature, which can be advantageous for substrates sensitive to heat. The use of a catalytic amount of DMF is crucial for this reaction.

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), 2-ethoxyacetic acid (1 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask.

  • A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added to the solution.

  • Oxalyl chloride (1.5 to 2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is typically accompanied by the evolution of CO, CO₂, and HCl gases, which should be vented through a scrubber.

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until gas evolution ceases. The reaction progress can be monitored by techniques such as TLC (by quenching a small aliquot with methanol to form the methyl ester).

  • Upon completion, the solvent and excess oxalyl chloride are removed by rotary evaporation.

  • The resulting crude this compound is often of high purity and may be used directly in subsequent steps. If further purification is required, it can be distilled under reduced pressure.

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Thionyl_Chloride_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_Ethoxyacetic_Acid 2-Ethoxyacetic Acid Reaction_Vessel Reaction at Reflux 2_Ethoxyacetic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Distillation Distillation Reaction_Vessel->Distillation Removal of excess SOCl₂ Final_Product This compound Distillation->Final_Product Purification

Caption: Workflow for this compound synthesis using thionyl chloride.

Oxalyl_Chloride_Workflow cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_Ethoxyacetic_Acid 2-Ethoxyacetic Acid Reaction_Vessel Reaction at Room Temp. 2_Ethoxyacetic_Acid->Reaction_Vessel Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) Oxalyl_Chloride->Reaction_Vessel DMF DMF (catalyst) DMF->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Rotovap Rotary Evaporation Reaction_Vessel->Rotovap Removal of volatiles Final_Product Crude/Pure this compound Rotovap->Final_Product

Caption: Workflow for this compound synthesis using oxalyl chloride.

Conclusion

Both thionyl chloride and oxalyl chloride are effective reagents for the conversion of 2-ethoxyacetic acid to this compound. The choice between them is often dictated by the scale of the reaction, the thermal sensitivity of the substrate, and cost considerations. For large-scale industrial applications, the lower cost of thionyl chloride may be advantageous. Conversely, for laboratory-scale synthesis, particularly with sensitive molecules, the milder conditions and simplified work-up associated with the oxalyl chloride method are often preferred. It is important to note the lack of direct comparative yield data for this compound in the literature necessitates that researchers perform small-scale optimization studies to determine the most efficient protocol for their specific application.

References

Comparative Kinetic Analysis of 2-Ethoxyacetyl Chloride and Related Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-ethoxyacetyl chloride and mechanistically related acylating agents. Due to a lack of specific published kinetic data for this compound, this document leverages available data for analogous compounds—chloroacetyl chloride, methoxyacetyl chloride, and acetyl chloride—to provide a predictive assessment of its reactivity. The information presented herein is intended to guide researchers in designing experiments and understanding the relative reactivity of this important chemical intermediate.

Comparative Kinetic Data of Acyl Chlorides

The reactivity of acyl chlorides is significantly influenced by the nature of the substituent alpha to the carbonyl group. This substituent can affect the electrophilicity of the carbonyl carbon through inductive and resonance effects. The following tables summarize the available kinetic data for acyl chlorides structurally related to this compound.

Table 1: Solvolysis Rate Constants of Various Acyl Chlorides

Acyl ChlorideSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)
Chloroacetyl ChlorideEthanol/Water mixtures-10Data available, specific values vary with solvent composition[1]
Chloroacetyl ChlorideAcetone/Water mixtures-10Data available, specific values vary with solvent composition[1]
Acetyl ChlorideEthanol25Varies with conditions
Acetyl Chloride80% Ethanol/WaterNot SpecifiedData available[2]
Acetyl Chloride97% TFE/WaterNot SpecifiedData available[2]

Note: TFE = 2,2,2-trifluoroethanol. Rate constants are highly dependent on the specific solvent composition. For detailed data, please refer to the cited literature.[1][2]

Table 2: Reactivity with Amines

Acyl ChlorideAmineSolventTemperature (°C)Second-Order Rate Constant (k₂, L·mol⁻¹·s⁻¹)
Methoxyacetyl ChlorideCyclohexylaminePhosphate BufferNot SpecifiedHigh Yield (69%)[3]
Methoxyacetyl Chloridep-ToluidinePhosphate BufferNot SpecifiedHigh Yield (75%)[3]
Acetyl ChlorideCyclohexylaminePhosphate BufferNot SpecifiedHigh Yield (72%)[3]
Chloroacetyl ChlorideVarious anilines and aminesPhosphate BufferNot SpecifiedHigh yields within 20 minutes[3]

Predicted Reactivity of this compound

The reactivity of this compound can be inferred by examining the electronic effects of the α-substituents in the compared molecules.

  • Acetyl Chloride (CH₃COCl): The methyl group is weakly electron-donating, slightly reducing the electrophilicity of the carbonyl carbon.

  • Chloroacetyl Chloride (ClCH₂COCl): The chlorine atom is strongly electron-withdrawing via the inductive effect, which significantly increases the electrophilicity of the carbonyl carbon, leading to a higher reaction rate compared to acetyl chloride.[4]

  • Methoxyacetyl Chloride (CH₃OCH₂COCl): The methoxy group has a dual effect: it is electron-withdrawing inductively but can be electron-donating through resonance. In the case of an α-substituent, the inductive effect typically dominates, making the carbonyl carbon more electrophilic than in acetyl chloride.

  • This compound (CH₃CH₂OCH₂COCl): Similar to the methoxy group, the ethoxy group is inductively electron-withdrawing. The larger size of the ethoxy group compared to the methoxy group may introduce some steric hindrance, but its electronic effect is expected to be comparable.

Based on these considerations, the reactivity of this compound is predicted to be significantly higher than that of acetyl chloride and comparable to, or slightly less than, that of chloroacetyl chloride and methoxyacetyl chloride.

G cluster_reactivity Predicted Relative Reactivity of Acyl Chlorides Acetyl Chloride Acetyl Chloride This compound This compound Acetyl Chloride->this compound Increasing Reactivity Methoxyacetyl Chloride Methoxyacetyl Chloride This compound->Methoxyacetyl Chloride ~ Similar Reactivity Chloroacetyl Chloride Chloroacetyl Chloride Methoxyacetyl Chloride->Chloroacetyl Chloride ~ Similar Reactivity

Caption: Predicted reactivity trend of acyl chlorides.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable kinetic data. Below are general protocols for studying the kinetics of acyl chloride reactions.

Protocol 1: Titrimetric Method for Alcoholysis

This method is suitable for following the reaction of an acyl chloride with an alcohol in a non-polar solvent.[5]

  • Reagent Preparation:

    • Prepare a standardized solution of the alcohol in a dry, non-polar solvent (e.g., cyclohexane, benzene).

    • Prepare a solution of the acyl chloride in the same solvent.

    • Prepare a standardized solution of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent (e.g., toluene) for titration.

    • Select a suitable indicator (e.g., lacmoid).

  • Reaction Procedure:

    • In a thermostated reaction vessel, mix the alcohol solution with the acyl chloride solution. It is advisable to have the alcohol in pseudo-first-order excess.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a known volume of a solvent that reacts rapidly and completely with the remaining acyl chloride (e.g., absolute methanol).

  • Analysis:

    • Titrate the liberated hydrogen chloride in the quenched sample with the standardized triethylamine solution using the chosen indicator.

    • The concentration of the acyl chloride at time t can be calculated from the amount of HCl produced.

  • Data Analysis:

    • Plot the concentration of the acyl chloride versus time.

    • Determine the reaction order and the rate constant from the integrated rate law that best fits the experimental data.

G cluster_workflow Workflow for Titrimetric Kinetic Study prep Reagent Preparation mix Mix Reactants in Thermostated Vessel prep->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench titrate Titrate Liberated HCl quench->titrate analyze Data Analysis: Determine Rate Constant titrate->analyze

Caption: Experimental workflow for a titrimetric kinetic study.

Protocol 2: FTIR Spectroscopic Method for Following Reaction Kinetics

Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants or products in real-time.

  • Instrumentation and Setup:

    • Use an FTIR spectrometer equipped with an appropriate sample cell (e.g., a liquid transmission cell or an ATR probe).

    • The reaction vessel should be thermostated.

  • Calibration:

    • Obtain the FTIR spectra of the pure reactants, products, and solvent.

    • Identify a characteristic absorption band for one of the species (reactant or product) that does not overlap with the bands of other components.

    • Prepare a series of standard solutions of the species to be monitored and record their spectra to create a calibration curve of absorbance versus concentration (Beer-Lambert Law).

  • Kinetic Measurement:

    • Initiate the reaction by mixing the reactants in the thermostated vessel.

    • Immediately begin acquiring FTIR spectra of the reaction mixture at regular time intervals.

    • Continue data acquisition until the reaction is complete.

  • Data Analysis:

    • From the acquired spectra, determine the absorbance of the characteristic band at each time point.

    • Use the calibration curve to convert absorbance values to concentrations.

    • Plot concentration versus time and determine the rate law and rate constant.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of acyl chlorides with nucleophiles generally proceed through a nucleophilic acyl substitution mechanism, which is typically a two-step addition-elimination process.

G cluster_mechanism Nucleophilic Acyl Substitution Mechanism reactants R-CO-Cl + Nu-H ts1 [Tetrahedral Intermediate] reactants->ts1 Addition products R-CO-Nu + H-Cl ts1->products Elimination

Caption: General mechanism for nucleophilic acyl substitution.

References

A Spectroscopic Comparison of 2-Ethoxyacetyl Chloride and Its Common Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is paramount. This guide provides a comprehensive spectroscopic comparison of 2-ethoxyacetyl chloride, a key reagent in organic synthesis, and its common byproducts: ethoxyacetic acid and ethyl ethoxyacetate. Understanding the distinct spectroscopic fingerprints of these compounds is crucial for reaction monitoring and quality control.

The primary route to synthesizing this compound involves the reaction of ethoxyacetic acid with a chlorinating agent, such as thionyl chloride.[1][2][3][4] In this process, incomplete reaction can lead to the presence of the starting material, ethoxyacetic acid, as a key impurity. Additionally, if ethanol is present during the synthesis or workup, the formation of ethyl ethoxyacetate is a possible side reaction. This guide presents a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these three compounds to facilitate their identification and differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, ethoxyacetic acid, and ethyl ethoxyacetate.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound -CH₂- (ethoxy)~3.6q
-CH₃ (ethoxy)~1.2t
-CH₂- (acetyl)~4.2s
Ethoxyacetic Acid [5]-CH₂- (ethoxy)~3.6q
-CH₃ (ethoxy)~1.2t
-CH₂- (acetyl)~4.1s
-OH (acid)>10br s
Ethyl Ethoxyacetate [6]-CH₂- (ethoxy, ester)~4.2q
-CH₃ (ethoxy, ester)~1.3t
-CH₂- (ethoxy, ether)~3.6q
-CH₃ (ethoxy, ether)~1.2t
-CH₂- (acetyl)~4.0s

Table 2: ¹³C NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound C=O (acyl chloride)~170
-CH₂- (ethoxy)~68
-CH₂- (acetyl)~50
-CH₃ (ethoxy)~15
Ethoxyacetic Acid C=O (acid)~175
-CH₂- (ethoxy)~67
-CH₂- (acetyl)~68
-CH₃ (ethoxy)~15
Ethyl Ethoxyacetate C=O (ester)~170
-CH₂- (ethoxy, ester)~61
-CH₂- (ethoxy, ether)~67
-CH₂- (acetyl)~68
-CH₃ (ethoxy, ester)~14
-CH₃ (ethoxy, ether)~15

Table 3: IR Spectroscopic Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound C=O (acyl chloride)~1800 (strong, sharp)
Ethoxyacetic Acid [7]C=O (acid)~1730 (strong, broad)
O-H (acid)2500-3300 (very broad)
Ethyl Ethoxyacetate [8]C=O (ester)~1750 (strong, sharp)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound [9]122/124 (isotope pattern)93, 65, 45
Ethoxyacetic Acid [7]10459, 45, 31
Ethyl Ethoxyacetate [8][10]13287, 59, 45, 29

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a small drop is placed between two sodium chloride or potassium bromide plates (neat film). Alternatively, Attenuated Total Reflectance (ATR) can be used. The spectra are typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of mixtures. Electron Ionization (EI) is a common ionization method. The instrument is typically scanned over a mass range of m/z 10 to 200.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationship between this compound and its byproducts, as well as a typical experimental workflow for their analysis.

cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts Ethoxyacetic Acid Ethoxyacetic Acid This compound This compound Ethoxyacetic Acid->this compound Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound Unreacted Ethoxyacetic Acid Unreacted Ethoxyacetic Acid This compound->Unreacted Ethoxyacetic Acid Incomplete Reaction Ethyl Ethoxyacetate Ethyl Ethoxyacetate This compound->Ethyl Ethoxyacetate Side Reaction with Ethanol Ethanol Ethanol Ethanol->Ethyl Ethoxyacetate

Caption: Synthesis pathway and potential byproducts.

Sample Preparation Sample Preparation Spectroscopic Analysis Spectroscopic Analysis Sample Preparation->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Purity Assessment Purity Assessment Data Interpretation->Purity Assessment

Caption: Experimental workflow for spectroscopic analysis.

References

Assessing Stereochemical Integrity in Reactions with 2-Ethoxyacetyl Chloride and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining stereochemical integrity during chemical synthesis is paramount. This guide provides an objective comparison of 2-ethoxyacetyl chloride and its derivatives with other acylating agents, focusing on their performance in stereoselective reactions. The information presented is supported by experimental data to aid in the selection of appropriate reagents for sensitive chiral substrates.

The choice of an acylating agent can significantly impact the stereochemical outcome of a reaction, particularly in processes like the kinetic resolution of chiral amines and alcohols. While this compound is a versatile reagent, its direct impact on stereochemical integrity is not extensively documented in non-enzymatic reactions. However, recent studies on its ester derivatives in enzymatic kinetic resolutions provide valuable insights into its performance compared to other common acylating agents.

Enzymatic Kinetic Resolution of Chiral Amines: A Performance Comparison

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of chiral compounds. The choice of acylating agent in this process is critical for achieving high enantioselectivity. Below is a comparison of isopropyl 2-ethoxyacetate with other acylating agents in the kinetic resolution of various chiral amines catalyzed by Candida antarctica lipase B (CALB).

Data Summary: Comparison of Acylating Agents in the Enzymatic Kinetic Resolution of Chiral Amines [1]

Chiral Amine SubstrateAcylating AgentConversion (%)Enantiomeric Excess of Amide (ee_p, %)Enantiomeric Excess of Amine (ee_s, %)Enantioselectivity (E)
(±)-1-phenylethylamine Isopropyl 2-ethoxyacetate48>9992>200
Diisopropyl malonate499894103
Isopropyl acetate499894103
(±)-1-(1-naphthyl)ethylamine Isopropyl 2-ethoxyacetate49>9996>200
Diisopropyl malonate499894103
Isopropyl acetate509898103
(±)-1-methoxy-2-propanamine Isopropyl 2-ethoxyacetate50>99>99>200
Diisopropyl malonate499894103
Isopropyl acetate509898103

As the data indicates, isopropyl 2-ethoxyacetate consistently demonstrates superior enantioselectivity (>200) across all tested chiral amine substrates compared to diisopropyl malonate and isopropyl acetate. This suggests that the ethoxyacetyl group is highly effective in the active site of CALB for discriminating between the enantiomers of the chiral amines.

Non-Enzymatic Acylations: A Noteworthy Data Gap

Despite a thorough review of the available literature, there is a significant lack of quantitative data on the stereochemical integrity of non-enzymatic reactions involving this compound with chiral substrates. While it is a common reagent in organic synthesis, its propensity to cause or prevent racemization in these contexts has not been well-documented. Researchers should exercise caution and perform careful analysis of the stereochemical outcome when using this compound in non-enzymatic reactions with stereochemically sensitive substrates. The use of non-invasive analytical techniques is crucial to determine if any loss of stereochemical integrity has occurred.

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of Chiral Amines

This protocol is a generalized procedure based on the methodologies reported for the kinetic resolution of chiral amines using Candida antarctica lipase B.[1]

Materials:

  • Racemic chiral amine

  • Acylating agent (e.g., isopropyl 2-ethoxyacetate)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

  • Standard laboratory glassware and equipment (vials, magnetic stirrer, temperature-controlled shaker)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)

Procedure:

  • To a solution of the racemic amine (1 equivalent) in the chosen anhydrous organic solvent, add the acylating agent (0.5-1.0 equivalents).

  • Add the immobilized lipase (typically 10-20 mg per 0.1 mmol of amine).

  • Seal the reaction vessel and place it in a temperature-controlled shaker (e.g., 40-60 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted amine and the acylated product can be separated by standard chromatographic techniques or by acid-base extraction.

Analytical Methods for Determining Stereochemical Integrity

The determination of enantiomeric excess (ee%) is crucial for assessing the stereochemical integrity of a reaction. The most common methods include:

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The use of a chiral stationary phase allows for the separation of enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. Chiral stationary phases are used to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral auxiliary can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing stereochemical integrity in the enzymatic kinetic resolution of a chiral amine.

G Experimental Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis and Separation racemic_amine Racemic Amine reaction_vessel Reaction Vessel racemic_amine->reaction_vessel acyl_agent Acylating Agent (e.g., Isopropyl 2-Ethoxyacetate) acyl_agent->reaction_vessel enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel incubation Incubation with Shaking (Controlled Temperature) reaction_vessel->incubation monitoring Reaction Monitoring (Chiral GC/HPLC) incubation->monitoring separation Separation of Amine and Amide monitoring->separation Reaction Quench ee_determination Determination of ee% separation->ee_determination

Caption: Workflow for enzymatic kinetic resolution of chiral amines.

G Logical Flow for Assessing Stereochemical Integrity start Start: Chiral Substrate reaction Acylation Reaction with Acylating Agent start->reaction product_mixture Product Mixture (Unreacted Substrate + Acylated Product) reaction->product_mixture analysis Chiral Analysis (HPLC, GC, NMR) product_mixture->analysis outcome Stereochemical Outcome (ee%, dr, racemization) analysis->outcome integrity_maintained Stereochemical Integrity Maintained outcome->integrity_maintained High ee%/dr integrity_lost Loss of Stereochemical Integrity outcome->integrity_lost Low ee%/dr or Racemization

Caption: Logical flow for assessing stereochemical integrity.

References

2-Ethoxyacetyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in the synthesis of novel molecules. 2-Ethoxyacetyl chloride emerges as a versatile reagent for the introduction of the ethoxyacetyl moiety, finding applications in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide provides a comparative overview of this compound's performance against other common acylating agents, supported by available experimental data and detailed methodologies.

Performance Comparison of Acylating Agents

This compound belongs to the class of acyl chlorides, which are generally more reactive than their corresponding acid anhydrides. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The ethoxy group in this compound introduces additional electronic and steric effects that can influence its reactivity compared to simpler acylating agents like acetyl chloride and acetic anhydride.

Table 1: Comparison of this compound with Other Acylating Agents in N-Acylation Reactions

Acylating AgentSubstrateProductReaction ConditionsYieldReference
This compound cis-3-Amino-6-methylchroman-4-olcis-Ethoxyacetamide derivativeNot specified in available literatureDetected and isolated[1]
Acetyl ChlorideAnilineN-PhenylacetamideK2CO3, TBAB, DMF, RT, 15-30 minHighThis is a general protocol, specific yield may vary.
Acetic AnhydrideAnilineN-PhenylacetamideOften requires heating or a catalystGenerally high, but may be slower than acetyl chlorideThis is a general protocol, specific yield may vary.
Methoxyacetyl ChlorideSubstituted benzamidesN-(2-methoxyacetyl)-benzamidesNot specified in available literatureNot specified in available literature[2]

Note: The data presented is collated from various sources and direct comparison should be made with caution as reaction conditions may vary.

Key Applications and Experimental Protocols

This compound is a valuable reagent in organic synthesis, particularly for the preparation of pharmaceutical intermediates and in enzymatic kinetic resolutions.

Synthesis of Pharmaceutical Intermediates

One of the noted applications of this compound is in the synthesis of cis-ethoxyacetamide derivatives.[1] While the specific experimental details for the reaction with cis-3-amino-6-methylchroman-4-ol are not publicly available, a general procedure for the N-acylation of amines can be followed.

Experimental Protocol: General N-Acylation of an Amine with this compound

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-ethoxyacetylated product.

experimental_workflow

Enzymatic Kinetic Resolution of Amines

2-Alkoxyacetic acid esters are effective acylating agents in the lipase-catalyzed kinetic resolution of racemic amines. While studies have focused on esters like isopropyl 2-ethoxyacetate, the underlying principle of the influence of the alkoxy group on the acylation step is relevant. The electronic properties of the alkoxy group can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates in enzymatic acylations.

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine with 2-Alkoxyacetates

Acylating AgentConversion (%)Enantiomeric Excess of Amide (%)Enantiomeric Excess of Amine (%)Selectivity (E)
Isopropyl 2-methoxyacetate49.398.296.0181
Isopropyl 2-ethoxyacetate49.898.497.6244
Isopropyl 2-propoxyacetate50.198.699.0344
Isopropyl 2-butoxyacetate50.098.598.5288

Data adapted from a study on 2-alkoxyacetates as acylating agents in the kinetic resolution of chiral amines.

This data suggests that the nature of the alkoxy group plays a significant role in the efficiency and selectivity of the enzymatic acylation.

kinetic_resolution

Conclusion

This compound is a reactive and versatile acylating agent with demonstrated utility in the synthesis of complex organic molecules, including pharmaceutical intermediates. While direct quantitative comparisons of its reactivity with simpler acylating agents in non-enzymatic reactions are limited in publicly accessible literature, its application in specific syntheses and the comparative data available for related 2-alkoxyacetates in enzymatic reactions highlight its importance. The choice of this compound over other acylating agents will depend on the specific requirements of the synthesis, including the desired reactivity, the steric and electronic properties of the substrate, and the potential for downstream functionalization of the introduced ethoxyacetyl group. Further research into the reaction kinetics and a broader range of applications will provide a more comprehensive understanding of its comparative performance.

References

A Head-to-Head Battle of Acylating Agents: A Cost-Benefit Analysis of 2-Ethoxyacetyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of 2-ethoxyacetyl chloride compared to common alternatives such as acetyl chloride, acetic anhydride, and chloroacetyl chloride. By presenting objective performance data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions for their specific synthetic challenges.

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, pivotal for the formation of esters and amides. The choice of acylating agent directly influences the outcome of this transformation. While highly reactive acyl chlorides are often favored for their rapid reaction times and high yields, factors such as cost, safety, and byproduct management must also be considered.[1][2]

Performance Comparison of Acylating Agents

To provide a clear and objective comparison, the following tables summarize the performance of this compound and its alternatives in the acylation of representative amine and alcohol substrates. It is important to note that direct, side-by-side comparative studies for this compound are limited in publicly available literature. The data presented for this compound is based on typical results found in synthesis literature, while the data for the alternatives is drawn from comparative studies where available.

Table 1: N-Acylation of Aniline

Acylating AgentMolecular Weight ( g/mol )Reaction TimeYield (%)Purity (%)Key Byproducts
This compound 122.55Not SpecifiedHigh (typical)High (typical)HCl
Acetyl Chloride 78.4915 min92HighHCl
Acetic Anhydride 102.095-15 min89-91HighAcetic Acid
Chloroacetyl Chloride 112.9415 min92HighHCl

Table 2: O-Acylation of Ethanol

Acylating AgentMolecular Weight ( g/mol )Reaction TimeYield (%)Purity (%)Key Byproducts
This compound 122.55Not SpecifiedHigh (typical)High (typical)HCl
Acetyl Chloride 78.49InstantaneousHighHighHCl
Acetic Anhydride 102.09Minutes to Hours (often requires catalyst/heat)Good to ExcellentHighAcetic Acid
Chloroacetyl Chloride 112.94Not SpecifiedHigh (typical)High (typical)HCl

Cost-Benefit Analysis

The choice of an acylating agent is often a trade-off between reactivity, cost, and ease of handling. The following table provides an estimated cost comparison to aid in this decision-making process. Prices are subject to change and may vary based on supplier and purity.

Table 3: Cost Comparison of Acylating Agents

Acylating AgentEstimated Price (per kg)Key AdvantagesKey Disadvantages
This compound €1560 (for 25g, extrapolated)Introduces a functionalized ethoxyacetyl group.High cost, limited availability.
Acetyl Chloride ~$65 - $250High reactivity, high yields, low cost.Corrosive HCl byproduct, moisture sensitive.
Acetic Anhydride ~$1 - $163Less corrosive byproduct, easier to handle than acyl chlorides.Less reactive, may require catalyst or heat.
Chloroacetyl Chloride ~$108 - $125Introduces a reactive chloroacetyl group for further functionalization, cost-effective.Corrosive HCl byproduct, moisture sensitive.

Experimental Protocols

Detailed methodologies for the acylation of an amine (aniline) and an alcohol (ethanol) are provided below for acetyl chloride, acetic anhydride, and chloroacetyl chloride, based on established literature procedures.

Protocol 1: N-Acylation of Aniline with Acetyl Chloride

Materials:

  • Aniline

  • Acetyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve aniline and 1.1 equivalents of pyridine in DCM in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of 1.05 equivalents of acetyl chloride in DCM dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic phase with dilute acid, followed by dilute base. A final wash with aqueous copper sulfate can remove residual pyridine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.[3]

Protocol 2: N-Acylation of Aniline with Acetic Anhydride

Materials:

  • Aniline

  • Acetic Anhydride

  • Water (or other suitable solvent)

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • To a stirred solution of aniline (1 mmol) in the chosen solvent (e.g., water), add acetic anhydride (1.2 mmol).

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 5-15 minutes.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Wash the isolated product with water and dry to obtain the purified N-acetylated aniline.[4]

Protocol 3: N-Acylation of Aniline with Chloroacetyl Chloride in Phosphate Buffer

Materials:

  • Aniline

  • Chloroacetyl Chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve aniline (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 15 minutes.

  • The solid product will precipitate out of the solution.

  • Collect the product by filtration and wash with cold water to yield the pure N-phenyl-2-chloroacetamide.[1]

Protocol 4: O-Acylation of Ethanol with Acetyl Chloride

Materials:

  • Ethanol

  • Acetyl Chloride

  • Reaction flask

  • Condenser (optional, for larger scale)

Procedure:

  • In a well-ventilated fume hood, add acetyl chloride to cold ethanol.

  • The reaction is instantaneous and highly exothermic, producing ethyl ethanoate and hydrogen chloride gas.

  • For larger scale reactions, a condenser may be necessary to manage the vigorous reaction.

  • The resulting ester can be purified by distillation.[5][6]

Protocol 5: O-Acylation of Alcohols with Acetic Anhydride using a Catalyst

Materials:

  • Alcohol (e.g., Ethanol)

  • Acetic Anhydride

  • Catalyst (e.g., expansive graphite, zinc chloride)

  • Solvent (e.g., CH2Cl2 or CHCl3, or solvent-free)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Combine the alcohol (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and a catalytic amount of expansive graphite (200 mg) in a reaction flask.

  • Stir the mixture at room temperature or under reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, the catalyst can be removed by filtration.

  • The product can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.[7]

Visualizing the Workflow

To better understand the logical flow of selecting an acylating agent and the subsequent experimental process, the following diagrams are provided.

Acylation_Workflow cluster_selection Reagent Selection cluster_synthesis Synthesis and Analysis Define Synthesis Goals Define Synthesis Goals Consider Substrate Consider Substrate Define Synthesis Goals->Consider Substrate Evaluate Reagent Properties Evaluate Reagent Properties Consider Substrate->Evaluate Reagent Properties Cost-Benefit Analysis Cost-Benefit Analysis Evaluate Reagent Properties->Cost-Benefit Analysis Select Acylating Agent Select Acylating Agent Cost-Benefit Analysis->Select Acylating Agent Reaction Setup Reaction Setup Select Acylating Agent->Reaction Setup Acylation Reaction Acylation Reaction Reaction Setup->Acylation Reaction Workup and Purification Workup and Purification Acylation Reaction->Workup and Purification Characterization Characterization Workup and Purification->Characterization

Caption: A logical workflow for selecting an acylating agent and performing the synthesis.

General_Acylation_Pathway Nucleophile Nucleophile (Amine or Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Acylating_Agent Acylating Agent (e.g., this compound) Acylating_Agent->Tetrahedral_Intermediate Acylated_Product Acylated Product (Amide or Ester) Tetrahedral_Intermediate->Acylated_Product Elimination Leaving_Group Leaving Group (e.g., Cl-) Tetrahedral_Intermediate->Leaving_Group

Caption: Generalized signaling pathway for nucleophilic acyl substitution.

Conclusion

The selection of an acylating agent requires a careful evaluation of multiple factors.

  • This compound is a valuable reagent for introducing a specific functional group, but its high cost makes it suitable for specialized, high-value applications.

  • Acetyl Chloride offers high reactivity and is cost-effective, making it a good choice for rapid, high-yielding acetylations where the corrosive HCl byproduct can be managed.

  • Acetic Anhydride provides a milder alternative with a less corrosive byproduct, suitable for substrates that may be sensitive to the harsh conditions of acetyl chloride, though it may require a catalyst or heating.

  • Chloroacetyl Chloride is a cost-effective option for introducing a reactive handle for further synthetic modifications.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction rate, cost constraints, and safety considerations. This guide provides the necessary data and protocols to assist researchers in making a well-informed decision.

References

Safety Operating Guide

Safe Disposal of 2-Ethoxyacetyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of reactive chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Ethoxyacetyl chloride, a flammable and corrosive acyl halide, requires careful handling and a specific protocol for its safe neutralization and disposal. This guide provides essential safety information, a detailed disposal procedure, and a clear visual workflow to ensure this compound is managed correctly.

Key Safety and Hazard Information

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This information is summarized from safety data sheets (SDS) to provide a quick reference.

PropertyDataReference
GHS Hazard Statements H226: Flammable liquid and vapor. H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled.[1][2]
CAS Number 14077-58-8[1][3]
UN Number UN2920[3]
Incompatible Materials Strong bases, Amines, Oxidizing agents, Water[3]
Storage Conditions Store in a dry, cool, and well-ventilated place away from heat, sparks, and flame. Keep container tightly closed. Moisture sensitive.[1][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection/face protection. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[3]

Experimental Protocol: Neutralization and Disposal of this compound

This protocol details the hydrolysis of this compound into less hazardous compounds: ethoxyacetic acid and hydrochloric acid. The resulting acidic solution is then neutralized before disposal. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste

  • Crushed ice or an ice-water bath

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Large beaker or flask (at least 10 times the volume of the this compound)

  • Dropping funnel or pipette

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 M) or sodium bicarbonate (NaHCO₃) solution

  • pH paper or a pH meter

Procedure:

  • Preparation:

    • Don the appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

    • Set up the reaction vessel (beaker or flask) in a chemical fume hood.

    • Place the reaction vessel in an ice-water bath to control the temperature of the exothermic reaction.

  • Hydrolysis:

    • Slowly and cautiously add the this compound dropwise to a well-stirred vessel containing water or crushed ice.[4][5] The volume of water should be significantly larger than the volume of the acyl chloride. Acyl halides react vigorously with water.[6]

    • Alternatively, for a more controlled reaction, slowly add the this compound to a stirred, cold solution of sodium hydroxide (2.5 M).[5] This will simultaneously hydrolyze and neutralize the compound.

    • Ensure the reaction mixture is continuously stirred to facilitate heat dissipation and prevent localized heating.

  • Neutralization:

    • After the addition is complete and the reaction has subsided, test the pH of the resulting solution. It will be acidic due to the formation of hydrochloric acid and ethoxyacetic acid.

    • Slowly add a basic solution, such as sodium hydroxide or sodium bicarbonate, while stirring until the pH of the solution is neutral (approximately pH 7).[4][5] Be cautious as the neutralization reaction is also exothermic.

  • Disposal:

    • Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5] Always consult your institution's specific guidelines for aqueous waste disposal.

    • The final solution should not contain any unreacted this compound.

Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction (Hydrolysis) cluster_neutralization 3. Neutralization cluster_disposal 4. Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Set up Reaction Vessel in a Fume Hood A->B C Prepare Ice-Water Bath B->C D Slowly Add this compound to Stirred Ice/Water or NaOH Solution C->D E Control Temperature and Stir Continuously D->E F Test pH of Solution E->F G Add Base (NaOH or NaHCO3) until pH is Neutral F->G H Dispose of Neutralized Aqueous Solution (Consult Local Regulations) G->H

Figure 1. Workflow for the safe disposal of this compound.

By adhering to this detailed procedure and understanding the associated hazards, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and consult institutional guidelines before handling and disposing of hazardous chemicals.

References

Essential Safety and Operational Guide for Handling 2-Ethoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research, scientific analysis, and drug development, a comprehensive understanding of safety protocols for handling reactive chemicals like 2-ethoxyacetyl chloride is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal procedures to ensure a safe laboratory environment.

This compound is a flammable and corrosive liquid that poses significant health risks.[1][2] It can cause severe skin burns, and serious eye damage, and may lead to respiratory irritation.[1][2] Inhalation of its vapors can be harmful.[1][2] Adherence to the following safety protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

A systematic approach to personal safety begins with the correct selection and use of PPE. The following table summarizes the required protective gear for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes and vapors that can cause severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves such as PVC, Neoprene, or Nitrile rubber.[3] Gloves must be inspected for integrity before each use.To prevent skin contact which can result in severe burns.[3]
Body Protection A chemical-resistant lab coat or a complete suit protecting against chemicals is required.[3] A PVC apron can provide additional protection.To shield the body from accidental splashes and contact with the chemical.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced.[4]To prevent the inhalation of corrosive vapors that can cause damage to the respiratory tract.[3]

Operational Plan: From Preparation to Disposal

A structured workflow is crucial for safely handling this compound. The following step-by-step protocol outlines the procedure from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[3]

  • Material Compatibility: Use only equipment and containers made of materials resistant to corrosion by this compound. Store in a corrosive-resistant container with a resistant inner liner.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][4] Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]

2. Handling Procedure:

  • Donning PPE: Wear all the requisite PPE as detailed in the table above before handling the chemical.

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale vapors or mists.[1][3]

  • Container Management: Keep containers of this compound tightly closed when not in use.[1]

  • Hygiene: After handling, thoroughly wash hands and other exposed areas with mild soap and water.[1][4]

3. Spill Response:

  • Evacuation: In the event of a spill, immediately evacuate the area and prevent entry.[6]

  • Ignition Source Control: Eliminate all sources of ignition.[1][6]

  • Containment: For minor spills, absorb the liquid with inert material such as vermiculite, dry sand, or earth.[1][6] Do not use combustible materials.

  • Cleanup: Place the absorbed material into a suitable, sealed container for disposal.[1] Ventilate the area and wash the spill site after the material has been removed.[6]

  • Do Not Use Water: Avoid using water for cleanup as this compound reacts with water.[6]

4. Disposal Plan:

  • Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.

  • Containerization: Dispose of contents and container to an approved waste disposal plant.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

Emergency Response Plan

Immediate and appropriate action during an emergency is critical to minimizing harm.

1. Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[4]

  • Seek immediate medical attention.[1][7]

2. Skin Contact:

  • Immediately take off all contaminated clothing.[4]

  • Rinse the affected skin with large amounts of water.[4][8]

  • Seek immediate medical attention.[6]

3. Inhalation:

  • Move the person to fresh air at once.[8]

  • If breathing has stopped, give artificial respiration.[1][8]

  • If breathing is difficult, trained personnel may administer oxygen.

  • Seek immediate medical attention.[1]

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.[1]

  • Seek immediate medical attention.[1][8]

Procedural Workflow Diagram

The following diagram illustrates the logical flow of the handling and emergency procedures for this compound.

G Workflow for Handling this compound cluster_handling Standard Handling Procedure cluster_emergency Emergency Response Protocol prep 1. Preparation & Engineering Controls handling 2. Chemical Handling prep->handling disposal 3. Waste Disposal handling->disposal spill Spill Occurs handling->spill Potential Incident exposure Personnel Exposure handling->exposure Potential Incident spill_response Spill Response & Cleanup spill->spill_response first_aid First Aid Measures exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Logical workflow for standard handling and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.